molecular formula C6H5ClN4 B1360407 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-43-3

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1360407
CAS No.: 23000-43-3
M. Wt: 168.58 g/mol
InChI Key: AVFLNALVPBLGEV-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1424. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFLNALVPBLGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40277274
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23000-43-3
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Foundational & Exploratory

synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available starting material, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and proceeds through a two-step reaction sequence involving cyclization and subsequent chlorination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a well-established two-step process. The initial step involves the cyclization of the pyrazole precursor to form the pyrazolo[3,4-d]pyrimidin-4-one core. This is followed by a chlorination reaction to yield the final product.

The overall reaction scheme is as follows:

Synthetic Pathway Start Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate Intermediate 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Start->Intermediate Cyclization (Formamide) Final 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Intermediate->Final Chlorination (POCl3)

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

The first step is the cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide to form the fused pyrimidine ring.

Reaction:

Cyclization Reaction cluster_start Starting Material cluster_reagent Reagent cluster_product Intermediate Ethyl 5-amino-1-methyl-1H-\npyrazole-4-carboxylate Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate 1-Methyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Ethyl 5-amino-1-methyl-1H-\npyrazole-4-carboxylate->1-Methyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one Heat Formamide Formamide Formamide->1-Methyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one

Caption: Cyclization of the starting material.

Procedure:

A mixture of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) and formamide (10-20 equivalents) is heated at 180-190 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with water and then ethanol to remove excess formamide and other impurities. The crude product is then recrystallized from a suitable solvent, such as dimethylformamide (DMF) or a mixture of ethanol and water, to yield pure 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Synthesis of this compound

The second step involves the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one intermediate using phosphorus oxychloride (POCl₃).

Reaction:

Chlorination Reaction cluster_start Intermediate cluster_reagent Reagent cluster_product Final Product 1-Methyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one 4-Chloro-1-methyl-1H-\npyrazolo[3,4-d]pyrimidine 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine 1-Methyl-1,5-dihydro-4H-\npyrazolo[3,4-d]pyrimidin-4-one->4-Chloro-1-methyl-1H-\npyrazolo[3,4-d]pyrimidine Reflux Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3)->4-Chloro-1-methyl-1H-\npyrazolo[3,4-d]pyrimidine

Caption: Chlorination of the intermediate.

Procedure:

A mixture of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux (approximately 105-110 °C) for 2-4 hours. The reaction is typically carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. The precipitated product is collected by filtration, washed thoroughly with cold water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneFormamideNone180-1904-680-90
21-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneThis compoundPOCl₃, DIPEATolueneReflux12-1870-85

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one:

  • Appearance: White to off-white solid.

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (br s, 1H, NH), 8.05 (s, 1H, pyrimidine-H), 7.95 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 158.0, 154.5, 148.0, 135.0, 105.0, 33.5.

This compound:

  • Appearance: White to pale yellow solid.

  • Melting Point: 145-148 °C

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.80 (s, 1H, pyrimidine-H), 8.10 (s, 1H, pyrazole-H), 4.10 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0, 154.5, 153.0, 135.5, 112.0, 34.0.

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺, 100), 133 (M⁺ - Cl, 40).

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The chlorination reaction should be quenched carefully by slowly adding the reaction mixture to ice to control the exothermic reaction.

  • Formamide is a teratogen and should be handled with care.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

An In-depth Technical Guide to the NMR Characterization of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of published experimental NMR data for this specific compound, this guide utilizes the detailed spectral data of the closely related analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , as a reference for a detailed analysis. The principles and methodologies described herein are directly applicable to the characterization of this compound.

Introduction to the NMR Characterization of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, recognized as a purine analog. Its derivatives have shown a wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is one of the most powerful techniques for the unambiguous determination of the chemical structure of these compounds in solution.

This guide will present the known ¹H and ¹³C NMR data for a close analog, detail the experimental protocols for acquiring such data, and provide a logical workflow for the structural characterization process.

NMR Data Presentation: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This data is presented as a reference for the characterization of the title compound, this compound. The numbering of the atoms in the pyrazolo[3,4-d]pyrimidine core is consistent for both molecules.

Note: For this compound, one would not expect to see the signal for the -CH₂Cl group. The chemical shifts of the remaining protons and carbons in the pyrazolo[3,4-d]pyrimidine core are expected to be in a similar range to those presented below, with minor variations due to the absence of the chloromethyl substituent.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.46Singlet1HC3-H
4.92Singlet2H-CH₂Cl
4.08Singlet3HN1-CH₃

Solvent: DMSO-d₆

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
161.8C4-Cl
153.8C6
153.2C7a
132.0C3-H
111.7C3a
46.5-CH₂Cl
34.4N1-CH₃

Solvent: DMSO-d₆

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended methodologies for sample preparation and spectral acquisition.

Sample Preparation
  • Sample Quantity : For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[1] The choice of solvent can slightly affect the chemical shifts.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Internal Standard : For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is commonly used for organic solvents.[1] However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

NMR Data Acquisition
  • Instrument : NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a Bruker Avance instrument operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1) : A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq) : Typically 2-4 seconds.

  • ¹³C NMR Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : A delay of 2 seconds is a good starting point.

  • Data Processing : The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows in the NMR characterization of a novel compound like this compound.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation cluster_reporting Reporting synthesis Synthesis of Compound purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1H & 13C NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation data_processing->spectral_interpretation structure_verification Structure Verification spectral_interpretation->structure_verification documentation Documentation of Results structure_verification->documentation

Caption: Workflow for the NMR characterization of a synthesized compound.

Signal_Assignment_Logic cluster_data Experimental Data cluster_structure Proposed Structure cluster_assignment Assignment Process cluster_confirmation Confirmation H1_NMR 1H NMR Spectrum - Chemical Shift - Integration - Multiplicity assign_protons Assign Protons: - N-CH3 (singlet, 3H) - C3-H (singlet, 1H) H1_NMR->assign_protons C13_NMR 13C NMR Spectrum - Chemical Shift assign_carbons Assign Carbons: - Quaternary Cs - Protonated Cs C13_NMR->assign_carbons proposed_structure 4-chloro-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine proposed_structure->assign_protons proposed_structure->assign_carbons final_structure Confirmed Structure assign_protons->final_structure assign_carbons->final_structure

Caption: Logical flow for assigning NMR signals to the molecular structure.

Conclusion

References

Mass Spectrometry Analysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and data from closely related analogs. The information herein is intended to serve as a valuable resource for researchers working with this and similar pyrazolo[3,4-d]pyrimidine derivatives.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the systematic cleavage of the molecule. The presence of a chlorine atom will be evident from the isotopic pattern of chlorine-containing fragments (M+ and M+2 peaks with an approximate ratio of 3:1).

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaDescription
168/170[C₆H₅ClN₄]⁺Molecular Ion [M]⁺
133[C₆H₅N₄]⁺Loss of Cl radical
105[C₅H₃N₃]⁺Loss of HCN from [M-Cl]⁺
78[C₄HN₂]⁺Loss of HCN from m/z 105

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound is anticipated to follow a primary fragmentation pathway initiated by the loss of the chlorine atom at the C4 position. This is a common fragmentation mechanism for chlorinated heterocyclic compounds. Subsequent fragmentation is likely to involve the characteristic breakdown of the pyrimidine and pyrazole rings.

A key study on the mass spectra of 1-methyl-1H-pyrazolo[3,4-d]pyrimidines indicates that the primary fragmentation route involves the elimination of the substituent at the 4-position, followed by the cleavage of the pyrimidine ring through the loss of hydrogen cyanide (HCN).[1] Another general principle in the mass spectrometry of nitrogen-containing heterocyclic compounds is the loss of HCN from the ring system.[2]

Based on these principles, the proposed fragmentation pathway is as follows:

  • Loss of Chlorine Radical: The molecular ion ([C₆H₅ClN₄]⁺, m/z 168/170) first undergoes the loss of a chlorine radical to form the stable pyrazolo[3,4-d]pyrimidinium cation ([C₆H₅N₄]⁺) at m/z 133.

  • First HCN Loss: This cation then loses a molecule of hydrogen cyanide (HCN) from the pyrimidine ring, resulting in a fragment ion ([C₅H₃N₃]⁺) at m/z 105.

  • Second HCN Loss: A subsequent loss of another HCN molecule from the remaining ring structure leads to the formation of a smaller fragment ion ([C₄HN₂]⁺) at m/z 78.

Fragmentation_Pathway M [C₆H₅ClN₄]⁺˙ m/z 168/170 Molecular Ion F1 [C₆H₅N₄]⁺ m/z 133 M->F1 - Cl• F2 [C₅H₃N₃]⁺˙ m/z 105 F1->F2 - HCN F3 [C₄HN₂]⁺ m/z 78 F2->F3 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

This is a standard method for obtaining detailed fragmentation patterns of small organic molecules.

  • Instrumentation: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

  • Sample Introduction: The sample can be introduced directly into the ion source via a heated solid probe.

  • Ionization Energy: 70 eV is a standard ionization energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization without thermal degradation.

  • Mass Range: A scan range of m/z 50-500 would be appropriate to capture the molecular ion and all significant fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the molecular ion and its fragments.

  • Instrumentation: An ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap mass spectrometer.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted for analysis.

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Data Analysis: The accurate mass measurements obtained can be used to calculate the elemental composition of each ion, confirming the proposed fragmentation pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine EI_MS Electron Ionization MS (EI-MS) (70 eV) Sample->EI_MS HRMS High-Resolution MS (ESI-TOF) Sample->HRMS Fragmentation Fragmentation Pattern Analysis EI_MS->Fragmentation Composition Elemental Composition Confirmation HRMS->Composition Structure Structure Elucidation Fragmentation->Structure Composition->Structure

General experimental workflow for mass spectrometry analysis.

Conclusion

The mass spectrometry analysis of this compound, while not explicitly detailed in current literature, can be reliably predicted based on the fragmentation patterns of related pyrazolo[3,4-d]pyrimidine derivatives. The proposed pathway, involving the initial loss of the chlorine substituent followed by the breakdown of the heterocyclic ring system, provides a solid foundation for the interpretation of experimental data. The experimental protocols outlined in this guide offer a robust starting point for researchers seeking to characterize this and similar molecules, aiding in drug discovery and development efforts.

References

An In-depth Technical Guide on the Infrared Spectroscopy of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Infrared Spectroscopy Data

The infrared spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was obtained, and the characteristic vibrational frequencies were recorded. These frequencies provide insight into the functional groups and overall structure of the molecule.

Table 1: Infrared Spectral Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1][2]

Wavenumber (ν, cm⁻¹)Tentative Assignment
3434, 3125, 3030, 2977, 2950C-H stretching vibrations
1722, 1591, 1547C=N stretching vibrations
1498, 1444, 1406, 1295, 1217, 1132, 965, 899, 844, 794, 750, 721, 666, 607, 547, 520, 424Fingerprint Region (including C-C stretching, C-H bending, and other skeletal vibrations)

Note: The assignments are based on typical vibrational frequencies for similar functional groups and the data provided in the source literature.

Experimental Protocols

The following protocol outlines the standard method for obtaining the infrared spectroscopy data for pyrazolo[3,4-d]pyrimidine derivatives, as described for the analogue 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Sample Preparation (KBr Pellet Method)
  • Sample Grinding: A small amount of the solid sample (typically 1-2 mg) is placed in an agate mortar.

  • Addition of KBr: Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

  • Mixing and Grinding: The sample and KBr are intimately mixed and ground to a very fine, homogenous powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation: The powder mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent KBr pellet.

Spectroscopic Measurement
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range, typically 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthesis Workflow Visualization

The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key process for obtaining the compound for analysis. The workflow is depicted below.[1][2]

Synthesis_Workflow reagent1 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate intermediate 6-(Chloromethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one reagent1->intermediate Two-step synthesis product 4-Chloro-6-(chloromethyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine intermediate->product reagent2 POCl₃ reagent2->intermediate

Caption: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

References

Physical and chemical properties of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a known bioisostere of purine and is a key component in numerous compounds with a wide range of biological activities, including kinase inhibition. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines general synthetic approaches, and discusses the potential biological relevance of this compound class in the context of drug discovery and development. While specific experimental data for this particular derivative is limited in publicly available literature, this guide serves as a valuable resource by consolidating available information and providing a framework for future research.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.59 g/mol [2]
CAS Number 23000-43-3[1]
Appearance Solid
Melting Point 102-104 °C
Boiling Point 294.6 ± 20.0 °C (Predicted)
Density 1.59 ± 0.1 g/cm³ (Predicted)
Purity Typically ≥95% (Commercial)
Storage Conditions Inert atmosphere, store in freezer (-20°C)
Solubility Data not available

Synthesis and Characterization

General Synthetic Workflow

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.

G cluster_0 Pyrazolo[3,4-d]pyrimidine Synthesis start Substituted Hydrazine step1 Condensation with a cyano-component start->step1 step2 Cyclization step1->step2 Formation of aminopyrazole step3 Chlorination step2->step3 Formation of pyrazolo[3,4-d]pyrimidin-4-one end This compound step3->end Introduction of chlorine at C4

A generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Experimental Protocol (Hypothetical)

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide: A substituted hydrazine, such as methylhydrazine, would be reacted with a suitable three-carbon component, like ethoxymethylenemalononitrile, to form a 5-aminopyrazole derivative. Subsequent hydrolysis of a nitrile group would yield the corresponding carboxamide.

  • Formation of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The aminopyrazole carboxamide would then undergo cyclization, for example, by heating with formamide or a similar reagent, to form the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Chlorination to this compound: The final step would involve the chlorination of the pyrimidinone, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the desired this compound.[3]

Spectroscopic Characterization

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed scientific literature. For the purpose of characterization, researchers would typically acquire these spectra and compare them with the expected signals for the proposed structure.

Biological Activity and Therapeutic Potential

There is currently no specific biological activity data available for this compound in the public domain. However, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, with a vast number of derivatives exhibiting potent biological activities.[4][5]

The primary therapeutic potential of this class of compounds lies in their ability to act as kinase inhibitors .[6][7][8] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors. Their structure mimics the adenine base of ATP, allowing them to bind to the ATP-binding pocket of kinases and block their catalytic activity. This inhibition can disrupt downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.

G cluster_0 Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor atp_binding ATP-Binding Site receptor->atp_binding adp ADP atp_binding->adp Kinase Activity p_substrate Phosphorylated Substrate atp_binding->p_substrate Phosphorylation no_response Blocked Cellular Response atp_binding->no_response atp ATP atp->atp_binding substrate Substrate Protein substrate->p_substrate signaling Downstream Signaling p_substrate->signaling response Cellular Response (e.g., Proliferation) signaling->response inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->atp_binding Competitive Binding

A diagram of a generic RTK signaling pathway and its inhibition.
Potential Therapeutic Applications

Given the known activities of the pyrazolo[3,4-d]pyrimidine core, this compound could be investigated for its potential as an inhibitor of various kinases implicated in diseases such as:

  • Cancer: Many pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-proliferative activity against various cancer cell lines by targeting kinases like EGFR, Src, and CDKs.[4][8][9]

  • Inflammatory Diseases: The role of certain kinases in inflammatory signaling pathways suggests that their inhibition could be a therapeutic strategy for inflammatory conditions.[5]

  • Neurodegenerative Diseases: Kinase signaling is also implicated in the pathology of neurodegenerative disorders, opening another avenue for investigation.

The 4-chloro substituent on the pyrimidine ring is a reactive site that can be readily displaced by nucleophiles, making this compound a valuable intermediate for the synthesis of a library of derivatives with diverse substitutions at this position. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for specific kinase targets.

Future Directions

The lack of comprehensive data for this compound highlights several opportunities for future research:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic characterization would be of great value to the scientific community.

  • Biological Screening: A broad biological screening of this compound against a panel of kinases and various cancer cell lines would be the first step in determining its potential as a therapeutic agent.

  • Lead Optimization: If promising activity is identified, the compound could serve as a lead for the development of more potent and selective analogs through medicinal chemistry efforts.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. While specific experimental data is scarce, its structural relationship to a well-established class of biologically active compounds, the pyrazolo[3,4-d]pyrimidines, provides a strong rationale for its investigation as a potential kinase inhibitor and a valuable intermediate in drug discovery. This technical guide serves to consolidate the currently available information and to encourage further research into the properties and potential applications of this promising molecule.

References

A Technical Guide to the Biological Activity Screening of Novel 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP. This has led to the extensive exploration of its derivatives as inhibitors of various protein kinases and other enzymes, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. This technical guide focuses on the biological activity screening of a specific subset of these compounds: novel derivatives of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. We provide a comprehensive overview of their synthesis, anticancer and enzyme inhibitory activities, and the key signaling pathways they modulate. Detailed experimental protocols for the cited biological assays are also presented to facilitate the replication and extension of these research findings.

Introduction

Pyrazolo[3,4-d]pyrimidine derivatives have garnered considerable attention in the field of chemotherapy due to their ability to inhibit a wide range of enzymes crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), epidermal growth factor receptor (EGFR) protein tyrosine kinase, and dihydrofolate reductase (DHFR).[1][2] The this compound core serves as a versatile intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution at the C4 position. This guide summarizes the screening of such derivatives, presenting their biological activities and the methodologies used for their evaluation.

Synthesis of 4-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

The general synthetic route to the target compounds commences with the cyclization of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine to form a pyrazole ring. Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidinone core.[2][3] Chlorination of this core, typically with phosphorus oxychloride, affords the key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[2][3] This intermediate is then reacted with various amines, hydrazines, or other nucleophiles to generate a library of 4-substituted derivatives.

Synthesis_Workflow A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-substituted-pyrazole-4-carboxylate A->C B Substituted Hydrazine B->C E 1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C->E Cyclization D Formamide D->E G 4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine E->G Chlorination F POCl3 F->G I 4-Substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives G->I Nucleophilic Substitution H Nucleophile (R-NH2, R-NHNH2, etc.) H->I

General Synthesis Workflow

Biological Activity and Data Presentation

The synthesized this compound derivatives have been extensively screened for their biological activities, primarily focusing on their anticancer potential. The quantitative data from these screenings, including IC50 and GI50 values, are summarized in the tables below.

Anticancer Activity

The antiproliferative effects of various derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented in Table 1.

Compound Cell Line IC50 / GI50 (µM) Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)57 different cell lines0.326 - 4.31[1]
Compound 9MCF-7 (Breast)≤0.01[4]
Compound 1aA549 (Lung)2.24[5]
Compound 1dMCF-7 (Breast)1.74[5]
Compound 5HT1080 (Fibrosarcoma)96.25[6]
Hela (Cervical)74.8[6]
Caco-2 (Colorectal)76.92[6]
A549 (Lung)148[6]
Compound 7Caco-2 (Colorectal)43.75[6]
A549 (Lung)17.50[6]
HT1080 (Fibrosarcoma)73.08[6]
Hela (Cervical)68.75[6]
Compound 12bA549 (Lung)8.21[7]
HCT-116 (Colon)19.56[7]
Compound 14MCF-7 (Breast)0.045[8]
HCT-116 (Colon)0.006[8]
HepG-2 (Liver)0.048[8]
Compound 15MCF-7 (Breast)0.046[8]
HCT-116 (Colon)0.007[8]
HepG-2 (Liver)0.048[8]
Compound 15NCI 60-cell panel1.18 - 8.44[9]
Compound 16NCI 60-cell panel0.018 - 9.98[9]
Compound XVI9 subpanels1.17 - 18.40[10]

Table 1: Anticancer Activity of this compound Derivatives

Enzyme Inhibition

A primary mechanism of action for these derivatives is the inhibition of protein kinases and other enzymes involved in cancer progression. The inhibitory activities against various enzymes are detailed in Table 2.

Compound Enzyme Target IC50 (µM) Reference
Compound 7eDHFR1.83[2]
Compound 4EGFR0.054[9]
Compound 15EGFR0.135[9]
Compound 16EGFR0.034[9]
Compound 12bEGFR (wild type)0.016[7]
EGFR (T790M mutant)0.236[7]
Compound 13CDK2/cyclin A20.081[8]
Compound 14CDK2/cyclin A20.057[8]
Compound 15CDK2/cyclin A20.119[8]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Signaling Pathways and Mechanisms of Action

The anticancer effects of these pyrazolopyrimidine derivatives are mediated through the modulation of various cellular signaling pathways. Key mechanisms include the inhibition of receptor tyrosine kinases like EGFR, leading to the downstream suppression of proliferation signals, and the inhibition of cell cycle-regulating kinases such as CDK2, resulting in cell cycle arrest. Furthermore, many of these compounds have been shown to induce apoptosis.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Derivative Pyrazolo[3,4-d]pyrimidine Derivative Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Inhibition of EGFR Signaling Pathway

Many derivatives also induce programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[3][11]

Apoptosis_Induction Derivative Pyrazolo[3,4-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Derivative->Bax Upregulation Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Induction of Apoptosis

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound derivatives.

General Experimental Workflow

The screening process typically follows a standardized workflow to identify and characterize the biological activity of novel compounds.

Screening_Workflow A Synthesis of Derivatives B In vitro Anticancer Screening (e.g., MTT Assay) A->B C Determination of IC50/GI50 Values B->C D Selection of Lead Compounds C->D E Mechanism of Action Studies D->E I In vivo Studies D->I F Enzyme Inhibition Assays E->F G Cell Cycle Analysis E->G H Apoptosis Assays E->H

General Biological Screening Workflow
In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Protocol:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the kinase and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold continues to be a highly promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent and selective activities against a range of cancer cell lines and key oncogenic enzymes. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important class of compounds. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

In Vitro Anticancer Activity of 4-Chloro-1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthesis, Biological Evaluation, and Mechanisms of Action for Researchers and Drug Development Professionals.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows it to interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutic agents. Analogues derived from the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core, in particular, have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the in vitro anticancer activity of these analogues, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying molecular mechanisms.

Core Anticancer Activity: Quantitative Analysis

A diverse range of this compound analogues have been synthesized and evaluated against various cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), with lower values indicating greater potency. The data presented below summarizes the activity of several promising compounds from various studies.

Compound IDCancer Cell LineIC50 / GI50 (µM)Key Findings & Targeted PathwayReference
Compound 3d Renal A498GI50: 0.0263Potent and selective antiproliferative activity.[1]
Compound 3e Renal A498GI50: 0.237Notable activity against renal cancer.[1]
Compound 1a A549 (Lung)IC50: 2.24Exhibited high inhibitory activity, superior to doxorubicin.[2]
Compound 1d MCF-7 (Breast)IC50: 1.74Significant improvement in activity over the parent compound.[2]
Compound VIIa 57 different cell linesIC50: 0.326 - 4.31Broad-spectrum antitumor activity.[3]
Compound 15 HCT-116 (Colon)Not specifiedShowed the most significant inhibitory activity against CDK2/cyclin A2.[4][5]
Compound 12b A549 (Lung)IC50: 8.21Potent anti-proliferative activity and EGFR kinase inhibition.[6]
Compound 12b HCT-116 (Colon)IC50: 19.56Potent anti-proliferative activity and EGFR kinase inhibition.[6]
Compound 4a HCT116 (Colon) & HepG2 (Liver)Not specifiedSuperior antiproliferative activity and CDK2 inhibition.[7]
Compound 5i MCF-7, HCT116, HePG-2IC50: 3 - 10Potent cytotoxic analogs.[8]
Compound 10e MCF-7 (Breast)IC50: 11Most potent inhibitory activity among the tested series.[9]
Compounds 5c, 5e, 5g, 5h NCI 60-cell line panelGI50: 0.553 - 3.80Potent and broad-spectrum antiproliferative activity.[10]

Key Mechanisms of Action

The anticancer effects of this compound analogues are mediated through various mechanisms, primarily involving the inhibition of protein kinases crucial for cancer cell signaling, induction of apoptosis, and cell cycle arrest.

Enzyme Inhibition

A primary mechanism of action for these compounds is the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several analogues have been identified as potent inhibitors of CDK2.[1][4][5][11] CDK2, in complex with cyclin A2, plays a critical role in the G1/S and S phases of the cell cycle. Inhibition of this complex leads to cell cycle arrest and subsequent apoptosis.[1][11] For instance, compound 3d was found to effectively inhibit CDK2/CyclinA2 with an IC50 value of 0.332 µM.[1]

  • Receptor Tyrosine Kinase (RTK) Inhibition:

    • VEGFR-2 Inhibition: Certain diaryl urea pyrazolopyrimidine derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10] This inhibition disrupts the blood supply to tumors, thereby impeding their growth.

    • EGFR Inhibition: Other analogues have shown inhibitory activity against the epidermal growth factor receptor (EGFR), including its mutated forms.[6][8] Compound 12b, for example, displayed potent inhibition of both wild-type EGFR (EGFRWT) and the T790M mutant.[6]

Signaling_Pathway_Inhibition cluster_drug Pyrazolo[3,4-d]pyrimidine Analogues cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Drug This compound Analogues CDK2 CDK2 Drug->CDK2 VEGFR2 VEGFR-2 Drug->VEGFR2 EGFR EGFR Drug->EGFR CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis EGFR->CellCycleArrest Apoptosis Apoptosis EGFR->Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of key signaling pathways by pyrazolopyrimidine analogues.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis.[1][2][10] This is often characterized by an increase in the population of apoptotic cells, as measured by flow cytometry, and the upregulation of pro-apoptotic proteins. For example, compound 3d led to a 26.95-fold increase in the total apoptosis percentage in the renal A498 cell line.[1] Furthermore, an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis, has been observed with compounds like 12b.[6]

Apoptosis_Induction_Workflow Start Cancer Cells Treated with Pyrazolo[3,4-d]pyrimidine Analogue Staining Annexin V-FITC and Propidium Iodide (PI) Staining Start->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis: Quantification of Apoptotic Cells (Early and Late) FlowCytometry->DataAnalysis Conclusion Confirmation of Apoptosis Induction DataAnalysis->Conclusion

Caption: Experimental workflow for assessing apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis has revealed that these analogues can cause cell cycle arrest at different phases. For instance, some diaryl urea pyrazolopyrimidine derivatives induce arrest at the G2/M phase, while compound 3d primarily causes arrest at the S phase.[1][10] Compound 12b has been shown to arrest the cell cycle at both the S and G2/M phases.[6]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following sections detail the common experimental protocols used to evaluate the in vitro anticancer activity of this compound analogues.

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A common synthetic route to the core scaffold involves several key steps:

  • Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[12][13]

  • Pyrimidinone Formation: The resulting pyrazole derivative is then cyclized with formamide at high temperatures to afford the pyrazolo[3,4-d]pyrimidinone.[12][13]

  • Chlorination: The pyrazolo[3,4-d]pyrimidinone is subsequently chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.[12][13] This intermediate serves as a versatile precursor for the synthesis of a wide array of analogues.

Synthesis_Workflow Start Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine Step1 Cyclization (Ethanol, 80°C) Start->Step1 Intermediate1 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Pyrimidinone Formation (Formamide, 190°C) Intermediate1->Step2 Intermediate2 Pyrazolo[3,4-d]pyrimidinone Step2->Intermediate2 Step3 Chlorination (POCl3, 106°C) Intermediate2->Step3 End 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Step3->End

Caption: General synthesis workflow for the pyrazolopyrimidine core.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere for 24-48 hours.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period, typically 48 hours.[14][15]

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[15]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization buffer.[15]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. It is widely employed to determine the cell cycle distribution and to quantify apoptosis.

  • Cell Cycle Analysis:

    • Cells are treated with the test compound for a defined period.

    • The cells are then harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase.

    • The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Cells are treated with the compound of interest.

    • The cells are harvested and washed.

    • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Conclusion

Analogues of this compound represent a highly promising class of anticancer agents. Their broad-spectrum activity against a range of cancer cell lines is driven by their ability to inhibit key protein kinases, induce apoptosis, and cause cell cycle arrest. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this important scaffold in the pursuit of novel and more effective cancer therapies. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the preclinical efficacy of the most promising candidates.

References

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The following sections detail the common starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two reliable pathways, distinguished by their initial starting materials. The choice of route may depend on the availability and cost of the precursors.

The primary routes involve:

  • Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This approach involves the construction of the pyrimidine ring onto a pre-existing substituted pyrazole.

  • Synthesis from Allopurinol: This method utilizes a commercially available drug, allopurinol, as the foundational pyrazolo[3,4-d]pyrimidine core, which is subsequently chlorinated.

Below is a logical diagram illustrating the general workflow for the synthesis.

G cluster_0 General Synthetic Workflow start Select Starting Material intermediate Synthesize Key Intermediate (1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) start->intermediate Route 1 or 2 chlorination Chlorination Reaction intermediate->chlorination purification Purification chlorination->purification product 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine purification->product

Caption: General workflow for the synthesis of this compound.

Route 1: Synthesis from Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This two-step synthesis is a rational and efficient method starting from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The first step involves the cyclization to form the pyrimidinone core, followed by chlorination.

Synthetic Pathway

G cluster_route1 Route 1: From Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate step1_reagents + Formamide (HCONH2) intermediate 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one step1_reagents->intermediate step2_reagents + Phosphorus oxychloride (POCl3) product This compound step2_reagents->product

Caption: Synthetic pathway from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

A detailed protocol for a similar cyclization involves reacting the corresponding amino-pyrazole carboxylate with formamide.[1]

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (excess) is heated to 190°C.

  • The reaction is maintained at this temperature for 8 hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

Step 2: Synthesis of this compound

The chlorination of the pyrimidinone intermediate is typically achieved using phosphorus oxychloride (POCl₃).[1]

  • The 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) is suspended in phosphorus oxychloride (excess).

  • The mixture is heated to reflux (approximately 106°C) for 6 hours.

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield the final product.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamideNone1908Not specified[1]
21-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePOCl₃None1066Not specified[1]

Route 2: Synthesis from Allopurinol

Allopurinol, which is 1H-pyrazolo[3,4-d]pyrimidin-4-ol, serves as a readily available starting material. The synthesis of its 1-methyl isomer, followed by chlorination, is a common strategy.

Synthetic Pathway

G cluster_route2 Route 2: From Allopurinol start Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) step1_reagents + Methylating Agent (e.g., CH3I) intermediate 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one step1_reagents->intermediate step2_reagents + Phosphorus oxychloride (POCl3) product This compound step2_reagents->product

Caption: Synthetic pathway from Allopurinol.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one from Allopurinol

The methylation of allopurinol can be achieved using various alkylating agents in the presence of a base.

  • Allopurinol (1 equivalent) is dissolved in a suitable solvent such as DMF.

  • A base, such as potassium carbonate (K₂CO₃), is added to the solution.

  • A methylating agent, for instance, methyl iodide (CH₃I), is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The solvent is then removed to yield the methylated product.

Step 2: Synthesis of this compound

The chlorination protocol is similar to that described in Route 1.

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for several hours.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cautiously added to ice water.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

Quantitative Data

While specific yields for the direct methylation of allopurinol to the 1-methyl isomer and subsequent chlorination were not detailed in the provided search results, the synthesis of allopurinol itself from 3-amino-4-pyrazolecarboxamide sulfate and formamide has been reported with a yield of 48.0 g from 75 g of the starting salt.[2] The chlorination of similar heterocyclic systems using POCl₃ is generally a high-yielding reaction.[3]

Synthesis of a Related Derivative: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

A detailed, two-step synthesis for a closely related compound provides valuable insight into reaction conditions and yields that can be expected for the target molecule.[4][5]

Experimental Protocols

Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [4]

  • HCl gas is passed through a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) and chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL) at 15–18 °C for 10 hours.

  • The volatiles are evaporated, and water (300 mL) is added to the residue.

  • The reaction mixture is alkalized with aqueous ammonia to a pH of 7.

  • The precipitate is filtered, washed with water, and dried in air.

Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [4]

  • A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), POCl₃ (0.2 mol, 18.6 mL), and diethylisopropylamine (0.3 mol, 52 mL) is refluxed in toluene (400 mL) for 18 hours.

  • The reaction mixture is then poured into ice water (500 mL).

  • The product is extracted and purified.

Quantitative Data for the Related Derivative
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, ChloroacetonitrileHCl (gas)Dioxane15–181083[4]
26-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃, DiethylisopropylamineTolueneReflux18Not specified[4]

Conclusion

The synthesis of this compound is well-established and can be approached from different starting materials. The choice between utilizing ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate or allopurinol will likely be dictated by economic and logistical considerations within a research or development setting. The provided protocols and quantitative data serve as a robust foundation for the successful synthesis of this versatile chemical intermediate. Researchers should always adhere to appropriate laboratory safety practices, particularly when handling reagents such as phosphorus oxychloride and when performing reactions under pressure or at high temperatures.

References

In-Depth Technical Guide: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological context, and suppliers of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, identified by CAS number 23000-43-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Properties and Identification

This compound is a heterocyclic organic compound.[1][2][3] It belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.[4][5][6][7]

Table 1: Chemical and Physical Properties of CAS 23000-43-3

PropertyValueSource
CAS Number 23000-43-3[1][2][3]
Molecular Formula C₆H₅ClN₄[1][8][9]
Molecular Weight 168.59 g/mol [8]
Synonyms 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine, 1-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine[1][3]
Physical Form Solid[3]
InChI Code 1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3[3]
InChI Key AVFLNALVPBLGEV-UHFFFAOYSA-N[3]
SMILES Cn1ncc2c1ncnc2Cl[1]
Purity > 97%[8]
Storage Inert atmosphere, store in freezer, under -20°C[3]

Synthesis and Experimental Protocols

While detailed and varied experimental protocols for this compound are not extensively available in the public domain, its use as a reactant in the synthesis of other compounds has been documented.

Synthesis of N-(4-(methylsulfonyl)phenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

A documented experimental protocol details the reaction of this compound with 4-(methylsulfonyl)aniline hydrochloride to yield N-(4-(methylsulfonyl)phenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[10][11]

Experimental Protocol:

  • A solution of this compound (1.0 equivalent) and 4-(methylsulfonyl)aniline hydrochloride (1.0 equivalent) in 4 M HCl in dioxane is prepared.[10][11]

  • The reaction mixture is stirred at 100 °C for 16 hours.[10][11]

  • Following the reaction, the mixture is cooled to room temperature.[10][11]

  • The mixture is then diluted with ethyl acetate (EtOAc) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) once, followed by two washes with water.[10][11]

  • The organic layer is dried and the solvent is removed in vacuo.[10][11]

  • The final product is purified via silica gel chromatography.[10]

Experimental Workflow Diagram:

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) conditions Stir at 100 °C for 16 h reactant1->conditions reactant2 4-(methylsulfonyl)aniline hydrochloride reactant2->conditions solvent 4 M HCl in Dioxane solvent->conditions step1 Cool to room temperature conditions->step1 step2 Dilute with EtOAc step1->step2 step3 Wash with sat. aq. NaHCO₃ and Water step2->step3 step4 Dry organic layer and remove solvent in vacuo step3->step4 purification Silica gel chromatography step4->purification product N-(4-(methylsulfonyl)phenyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine purification->product

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in molecules designed as kinase inhibitors.[1][4][5] These compounds have shown potential in cancer therapy by targeting enzymes crucial for tumor growth and metastasis.[5] For instance, various derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) and protein kinase D (PKD), both of which are implicated in cancer progression.[4][6] The versatility of this chemical scaffold allows for modifications that can modulate its interaction with various biological targets, including enzymes and receptors.[5]

Signaling Pathway Context Diagram:

G General Biological Context of Pyrazolo[3,4-d]pyrimidines cluster_scaffold Chemical Scaffold cluster_activity Biological Activity cluster_targets Potential Targets cluster_pathways Affected Signaling Pathways cluster_application Therapeutic Potential scaffold Pyrazolo[3,4-d]pyrimidine (e.g., CAS 23000-43-3) activity Kinase Inhibition scaffold->activity target1 CDK2 activity->target1 target2 PKD activity->target2 target_other Other Kinases activity->target_other pathway1 Cell Cycle Regulation target1->pathway1 pathway2 Proliferation & Survival target2->pathway2 application Anti-Cancer Agents pathway1->application pathway2->application

Caption: General biological role of the pyrazolo[3,4-d]pyrimidine scaffold.

Safety and Handling

The safety data sheet for this compound indicates several hazards.[8] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8]

Hazard Statements: H302, H312, H315, H319, H332, H335[8]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[8]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, protective clothing, and eye protection, are mandatory when handling this compound.[8]

Suppliers

This compound (CAS 23000-43-3) is available from several chemical suppliers. A non-exhaustive list includes:

  • Ambeed, Inc.[3]

  • Angene International Ltd.[12]

  • BLD Pharmatech Ltd.[13]

  • BOC Sciences[13]

  • Capot Chemical Co., Ltd.[2][13]

  • Dayang Chem (Hangzhou) Co.,Ltd.[2][13]

  • Hangzhou MolCore BioPharmatech Co.,Ltd.[2]

  • Hefei TNJ Chemical Industry Co.,Ltd.[9]

  • Leap Chem Co., Ltd.[13]

  • Santa Cruz Biotechnology, Inc.[2][13]

  • Sigma-Aldrich[3]

  • Wanko Chemical Co., Ltd.[2][13]

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This versatile reaction is crucial for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their analogy with purines and their diverse pharmacological activities.[1][2]

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[2][3] The chlorine atom at the C4 position of this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine and pyrazole rings. This reactivity allows for the introduction of various functional groups, primarily through reactions with amine, thiol, and alcohol nucleophiles, to generate libraries of compounds for drug discovery and development.

The general mechanism for the SNAr reaction on this scaffold proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the nucleophilic aromatic substitution on this compound and a typical experimental workflow.

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow A Reactant Preparation (Substrate, Nucleophile, Solvent, Base) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with amine nucleophiles. These conditions can be adapted for other nucleophiles with appropriate modifications.

Protocol 1: Reaction with Primary and Secondary Amines in a Polar Aprotic Solvent

This protocol is suitable for a wide range of amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 - 3.0 equivalents)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 2.0 equivalents) to the solution.

  • Add the base (2.0 - 3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Amines in an Alcoholic Solvent

This method is often used for simple, unhindered amines.

Materials:

  • This compound

  • Amine nucleophile (as a solution in alcohol or neat)

  • Ethanol or Isopropanol

  • Ethyl acetate

  • Water

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or isopropanol.

  • Add the amine nucleophile (excess, can be used as the solvent or in a solution).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether.

  • Alternatively, the residue can be dissolved in ethyl acetate and washed with water. The organic layer is then dried and concentrated.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound and related analogs with various amine nucleophiles, based on published literature.

Table 1: Reaction of this compound with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methylamine-Ethanol/Ethyl AcetateNot specifiedNot specifiedNot specified[6]
4-Methoxybenzylamine-1,4-DioxaneReflux8Not specified[3]

Table 2: General Conditions for SNAr on Related Heterocycles

SubstrateNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine-Not specifiedNot specifiedNot specifiedSelective for C4 substitution[1]
4-Chlorofuro[3,2-d]pyrimidineVarious amines-PEG 4001205 min70-95[7]
7-Chloro-5-methyl-[1][6][8]triazolo[1,5-a]pyrimidinecis-2,6-Dimethyl-morpholine-PEG 4001205 min89[7]
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃Not specifiedRoom TempNot specified94[9]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use. This compound is classified as toxic if swallowed.

  • Reactions involving strong bases should be handled with care, and anhydrous conditions should be maintained where specified.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 4-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various boronic acids. This key intermediate is a valuable building block for the synthesis of compound libraries for drug discovery, particularly in the development of inhibitors for oncogenic kinases such as EGFR and Src.

Biological Significance of 4-Aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidines

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1] Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers.[2] 4-substituted 1H-pyrazolo[3,4-d]pyrimidines have been designed as ATP-competitive inhibitors that target the EGFR kinase domain.[3]

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[4] Its activation can trigger multiple downstream pathways, including those involving STAT3, RAS-MAPK, and FAK.[5] Aberrant Src activity is linked to cancer progression and metastasis. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent Src kinase inhibitors.[6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired C-C bond in the product (4-aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Data Presentation: Representative Reaction Conditions

While specific data for a wide range of Suzuki-Miyaura couplings with this compound is not extensively tabulated in the literature, the following table summarizes typical conditions and yields for analogous reactions with structurally similar chloropyrimidines and other heterocyclic chlorides. These serve as a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002471[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8020Good[9]
33-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (2.5)-Na₂CO₃DME/Ethanol80 (MW)348[10]
45-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O1001580-90[11]
5Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane/H₂O110 (MW)0.6774[12]
64-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)-Na₂CO₃DME/Ethanol80 (MW)363[10]

DME: 1,2-Dimethoxyethane; MW: Microwave irradiation.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted procedure.

Protocol 1: Conventional Heating

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

  • Schlenk flask or similar reaction vessel with condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • Vial Preparation: To a microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-40 minutes) with stirring.

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 substrate R-X pd2_complex R-Pd(II)L2-X pd2_aryl_complex R-Pd(II)L2-Ar pd2_complex->pd2_aryl_complex Transmetalation pd2_aryl_complex->pd0 product R-Ar pd2_aryl_complex->product Reductive Elimination substrate->pd2_complex Oxidative Addition boronic_acid Ar-B(OH)2 boronic_acid->pd2_complex base Base base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or MW) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Cool, Dilute & Extract monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor 4-Aryl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK RAS-MAPK Pathway Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT Migration Cell Migration, Adhesion, Proliferation FAK->Migration Nucleus Nucleus STAT3->Nucleus Ras_MAPK->Nucleus PI3K_AKT->Nucleus Nucleus->Migration Inhibitor 4-Aryl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->Src Inhibits

Caption: Overview of Src kinase signaling pathways and point of inhibition.

References

Synthesis of 4-Amino Substituted Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino substituted pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to adenine, a key component of ATP. This allows them to act as competitive inhibitors for a variety of kinases, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1][2]

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisosteric replacement for the purine ring system.[1] The 4-amino substitution is crucial for mimicking the hydrogen bonding interactions of adenine in the ATP-binding pocket of kinases.[1] Modifications at other positions of the pyrazolo[3,4-d]pyrimidine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have shown significant inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[2][3][4]

This document outlines two common synthetic strategies for the preparation of 4-amino substituted pyrazolo[3,4-d]pyrimidine derivatives, provides detailed experimental protocols, summarizes key biological activity data, and illustrates the relevant signaling pathways.

Synthetic Strategies and Experimental Protocols

Two primary synthetic routes are commonly employed for the synthesis of 4-amino substituted pyrazolo[3,4-d]pyrimidines:

  • Construction from a Pyrazole Precursor: This approach involves the initial synthesis of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

  • Functionalization of a Pre-formed Pyrazolo[3,4-d]pyrimidine Core: This strategy often starts with a halogenated pyrazolo[3,4-d]pyrimidine, which is then subjected to nucleophilic substitution to introduce the desired 4-amino group.

Protocol 1: Synthesis via a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol details a widely used method involving the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one intermediate, followed by nucleophilic aromatic substitution with a desired amine.

Experimental Workflow:

Protocol 1 Workflow A Ethyl (ethoxymethylene)cyanoacetate B Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->B Phenylhydrazine, Ethanol, 80°C C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Formamide, 190°C D 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3, 106°C E 4-Amino Substituted Derivative D->E Amine, Isopropanol, Reflux

Figure 1: General workflow for the synthesis of 4-amino substituted pyrazolo[3,4-d]pyrimidines via a 4-chloro intermediate.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [5]

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq) in ethanol, add phenylhydrazine (1 eq).

  • Heat the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [5]

  • In a round-bottom flask, heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq) and formamide (excess, used as both reactant and solvent).

  • Maintain the temperature at 190°C for 8 hours.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [5]

  • Caution: This step uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • To 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq), add phosphorus oxychloride (excess).

  • Heat the mixture to 106°C and maintain for 6 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Step 4: Synthesis of 4-Amino Substituted Derivative [6]

  • To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in a suitable solvent such as isopropanol, add the desired primary or secondary amine (1-1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from 5-Amino-1H-pyrazole-4-carbonitrile

This protocol outlines the synthesis starting from a pyrazole-4-carbonitrile, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring.

Experimental Workflow:

Protocol 2 Workflow A Ethoxymethylenemalononitrile B 5-Amino-1H-pyrazole-4-carbonitrile A->B Hydrazine Hydrate, Ethanol, Reflux C 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B->C Formamide, 180°C

Figure 2: General workflow for the synthesis from a pyrazole-4-carbonitrile precursor.

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • In a flask equipped with a reflux condenser, dissolve ethoxymethylenemalononitrile (1 eq) in ethanol.

  • Add hydrazine hydrate (1 eq) dropwise to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine [7]

  • Heat a mixture of 5-amino-1H-pyrazole-4-carbonitrile (1 eq) in formamide (excess) at 180°C for 2-3 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize the biological activity of representative 4-amino substituted pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases.

Table 1: Inhibitory Activity against EGFR Tyrosine Kinase

Compound IDSubstitution PatternIC₅₀ (µM)Reference
4 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid0.054[3]
15 3-Cyano-4-imino-N-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxamide0.135[3]
16 3-Cyano-4-imino-N-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxamide0.034[3]

Table 2: Inhibitory Activity against Src Family Kinases

Compound IDSubstitution PatternTarget KinaseIC₅₀ (nM)Reference
PP1 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLCK5[8]
PP1 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFyn6[8]
PP2 1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineLCK4[8]
PP2 1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFyn3[8]
CGP77675 N-(4-((3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamideSrc20[8]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)

| Compound ID | Substitution Pattern | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 13 | 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid | 81 |[4] | | 14 | N-(2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)acetamide | 57 |[4] | | 15 | 2-((1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid | 119 |[4] |

Signaling Pathways

4-Amino substituted pyrazolo[3,4-d]pyrimidine derivatives often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of two such pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer progression.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 Binds TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcription SMAD_complex->Transcription Regulates Gene Expression Src_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src (inactive) RTK->Src Activates Integrin Integrin Integrin->Src Activates Active_Src Src (active) Src->Active_Src FAK FAK Active_Src->FAK PI3K_AKT PI3K/AKT Pathway Active_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Active_Src->RAS_MAPK STAT3 STAT3 Active_Src->STAT3 Migration Migration FAK->Migration Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

References

Application Notes and Protocols: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Key Intermediate for Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a versatile intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed synthetic protocols, biological evaluation methodologies, and a summary of the structure-activity relationship (SAR) of synthesized compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime target for anticancer therapies. The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant interest in medicinal chemistry as it acts as a bioisostere of the adenine ring of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site within the kinase domain of EGFR.[4][5][6] The intermediate, this compound, serves as a crucial building block for the synthesis of a diverse library of EGFR inhibitors. The chloro-substituent at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[7] This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, crucial for cell proliferation, and the PI3K-Akt pathway, a key driver of cell survival.[2][3][7] By inhibiting the initial autophosphorylation step, pyrazolo[3,4-d]pyrimidine-based inhibitors can effectively block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Transcription Factors Akt Akt PI3K->Akt Survival Survival Akt->Survival Anti-apoptotic signals Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition of Autophosphorylation Synthesis_Workflow Start Starting Material: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile Step1 Cyclization with Formamide Start->Step1 Step2 Chlorination with POCl3 Step1->Step2 Intermediate 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Step2->Intermediate Step3 Nucleophilic Aromatic Substitution with various anilines (R-NH2) Intermediate->Step3 Final Final EGFR Inhibitors Step3->Final Western_Blot_Workflow Start Cell Treatment with Inhibitors Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer to PVDF Membrane SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation (e.g., anti-p-EGFR) Block->Primary Secondary Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detect Chemiluminescent Detection Secondary->Detect Reprobe Stripping & Reprobing (Total EGFR, Loading Control) Detect->Reprobe End Data Analysis Reprobe->End

References

Application Note: Synthesis and Evaluation of Novel CDK2 Inhibitors Based on the 4-Substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition, making it an attractive target for anticancer drug development.[1][2][3] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has been identified as a privileged structure for the development of potent kinase inhibitors, including those targeting CDK2.[4][5] This document provides a detailed experimental protocol for the synthesis of novel CDK2 inhibitors starting from 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine via a Suzuki-Miyaura cross-coupling reaction. It includes methodologies for synthesis, purification, and biological evaluation, along with representative data and pathway diagrams to guide researchers in this area.

CDK2 Signaling Pathway and Point of Inhibition

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in orchestrating the transition from the G1 to the S phase of the cell cycle.[2] The active CDK2/Cyclin complex phosphorylates key substrates, such as the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor.[1] Activated E2F drives the expression of genes necessary for DNA replication, committing the cell to a new round of division. Dysregulation of this pathway is a common feature in cancer. The synthesized pyrazolo[3,4-d]pyrimidine derivatives are designed to act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->pRb_E2F pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F (Active) pRb_E2F->E2F Releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene Activates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 Forms Complex CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (p) G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2

Caption: CDK2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Experimental Workflow: Suzuki-Miyaura Coupling

The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C4 position of the pyrazolo[3,4-d]pyrimidine core, enabling the exploration of structure-activity relationships (SAR). The general workflow is depicted below.

Synthesis_Workflow Start 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 4-Aryl-1-methyl-1H- pyrazolo[3,4-d]pyrimidine (Final Product) Purification->Product Characterization Characterization (NMR, MS) Product->Characterization BioAssay Biological Evaluation (CDK2 Inhibition Assay) Product->BioAssay

Caption: General workflow for the synthesis of CDK2 inhibitors via Suzuki coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for specific substrates.

3.1. Materials and Reagents

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

3.2. Procedure

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask.[7] Using a syringe, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration of the starting pyrimidine).

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.[8]

3.3. Characterization

Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Biological Activity

The synthesized compounds are evaluated for their ability to inhibit CDK2/Cyclin A2 activity. The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDR-Group (at C4-position)CDK2/Cyclin A2 IC₅₀ (µM)[4]Antiproliferative Activity (MCF-7) GI₅₀ (µM)[9]
1 Phenyl0.119 ± 0.0070.046
2 4-Fluorophenyl0.081 ± 0.0040.0263
3 4-Methoxyphenyl0.057 ± 0.0030.0854
Roscovitine (Reference Drug)0.457 ± 0.025-
Sorafenib (Reference Drug)0.184 ± 0.010.144

Note: Data presented is representative and compiled from literature sources for illustrative purposes.[4][9] Actual results will vary based on the specific substituent.

Safety Precautions

  • Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.[7]

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold is a validated starting point for the development of potent CDK2 inhibitors.[5][10] The Suzuki-Miyaura coupling protocol detailed herein offers a robust and versatile method for synthesizing a library of analogues for SAR studies. Further investigation into the biological effects of these compounds, such as cell cycle analysis and apoptosis induction, is warranted to fully characterize their potential as anticancer agents.[9][11]

References

Application Notes and Protocols for the Amination of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein cover nucleophilic aromatic substitution (SNA) reactions with aliphatic and aromatic amines.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The functionalization of the C4 position through amination is a critical step in the development of these potent molecules. This document outlines various reaction conditions and provides detailed protocols for the successful synthesis of 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Data Presentation: Reaction Conditions for Amination

The following table summarizes various reported and analogous reaction conditions for the amination of 4-chloropyrazolo[3,4-d]pyrimidine derivatives. While not all examples use the exact 1-methylated substrate, they provide valuable insights into the scope and optimization of the amination reaction.

Amine NucleophileSubstrateSolventBaseCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
Methylamine (40% aq.)4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineTHF--10-15 then 20571[1]
Cyclopropylamine4-chloro-1H-pyrazolo[3,4-d]pyrimidineNot SpecifiedNot Specified-Not SpecifiedNot SpecifiedHigh[2]
Cyclohexylamine4-chloro-1H-pyrazolo[3,4-d]pyrimidineNot SpecifiedNot Specified-Not SpecifiedNot SpecifiedHigh[2]
Various Anilines4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineMethanol--Reflux5Good[3]
Hydrazine4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineNot SpecifiedNot Specified-RefluxNot SpecifiedGood[4]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Aliphatic Amine (e.g., Methylamine)

This protocol is adapted from the reaction of a closely related substrate and can be applied to this compound.

Materials:

  • This compound

  • Methylamine (40% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in THF (approximately 15 mL per gram of substrate).

  • Cool the solution to 10-15 °C in an ice bath.

  • Slowly add 2 equivalents of 40% aqueous methylamine solution to the cooled reaction mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature (20 °C) for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • To the residue, add water (approximately 10 mL per gram of starting material) and stir the mixture for 15 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified N-methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Aromatic Amines

This general procedure can be used for the reaction of this compound with various anilines.

Materials:

  • This compound

  • Substituted or unsubstituted aniline (1 equivalent)

  • Methanol or other suitable alcohol (e.g., ethanol, isopropanol)

Procedure:

  • To a solution of this compound in methanol, add 1 equivalent of the desired aniline.[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • The reaction time will vary depending on the reactivity of the aniline (typically 5-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve amination under milder conditions, a Buchwald-Hartwig cross-coupling reaction can be employed. This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%), phosphine ligand (1-10 mol%), and base (1.5-2 equivalents).

  • Add the this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualization

G General Workflow for Amination of this compound cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_chloro 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine reaction_setup Combine Reactants in Solvent (e.g., THF, Methanol, Toluene) start_chloro->reaction_setup start_amine Amine Nucleophile (Aliphatic or Aromatic) start_amine->reaction_setup additives Add Base/Catalyst (if required, e.g., for Buchwald-Hartwig) reaction_setup->additives reaction_conditions Heat to appropriate temperature (e.g., 20-110 °C) reaction_setup->reaction_conditions additives->reaction_conditions workup Quench Reaction & Remove Solvent reaction_conditions->workup extraction Aqueous Workup / Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product 4-amino-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Derivative purification->product

Caption: General experimental workflow for the amination of this compound.

References

Application of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in the Synthesis of Potent Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The non-receptor tyrosine kinase Src is a critical mediator of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent Src kinase inhibitors. This application note details the use of a key intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in the synthesis of a series of Src inhibitors, presenting their biological activities and the experimental protocols for their synthesis and evaluation.

Core Synthesis Strategy:

The general synthetic route to access 4-anilino-substituted pyrazolo[3,4-d]pyrimidine-based Src inhibitors involves a nucleophilic aromatic substitution reaction. The pivotal step is the reaction of the this compound core with a variety of substituted anilines. This reaction is typically carried out in a suitable solvent, such as ethanol, at reflux temperatures, to yield the final products.[3]

Key Src Inhibitors and their Biological Activity

A library of pyrazolo[3,4-d]pyrimidine derivatives has been synthesized and evaluated for their inhibitory activity against Src kinase and their anti-proliferative effects on various cancer cell lines. The data for a selection of these compounds are summarized below.

CompoundSrc IC50 (nM)Cell LineAntiproliferative IC50 (µM)
SI388 20U87 glioblastomaNot Reported
S7 Not ReportedDaoy medulloblastoma~10
S29 Not ReportedDaoy medulloblastoma~10
SI163 Not ReportedDaoy medulloblastoma~15
SI221 Not ReportedGlioblastoma cell linesSignificant cytotoxic effect
Dasatinib 0.8--

Table 1: Summary of the in vitro activity of selected pyrazolo[3,4-d]pyrimidine-based Src inhibitors.[3][4][5][6][7]

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives:

A mixture of this compound (1 mmol) and the desired substituted aniline (1.2 mmol) in absolute ethanol (10 mL) is heated at reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Protocol for Src Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against Src kinase can be determined using a continuous fluorimetric assay. The assay measures the phosphorylation of a peptide substrate by the Src kinase domain.

  • Prepare a reaction mixture containing the purified c-Src kinase domain, the peptide substrate, and ATP in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Monitor the increase in fluorescence over time, which is proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

Protocol for Cell Proliferation Assay (MTS Assay):

The anti-proliferative effects of the inhibitors on cancer cell lines are evaluated using the MTS assay.

  • Seed cancer cells (e.g., Daoy medulloblastoma cells) in a 96-well plate at a suitable density.[5]

  • After 24 hours, treat the cells with various concentrations of the test compounds.[5]

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]

Signaling Pathways and Experimental Workflow

Src Signaling Pathway and Inhibition:

Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Its inhibition by pyrazolo[3,4-d]pyrimidine derivatives can block these downstream effects, leading to cell cycle arrest and apoptosis in cancer cells.

Src_Signaling_Pathway RTKs Upstream RTKs (EGFR, PDGFR) Src Src Kinase RTKs->Src Proliferation Cell Proliferation & Survival Src->Proliferation Migration Migration & Angiogenesis Src->Migration Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Apoptosis Apoptosis Proliferation->Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest

Caption: Simplified Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

General Experimental Workflow for Src Inhibitor Synthesis and Evaluation:

The process of developing and testing these Src inhibitors follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Start Start: 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine Synthesis Synthesis of Derivatives (Nucleophilic Substitution) Start->Synthesis Purification Purification & Characterization (Filtration, NMR, MS) Synthesis->Purification KinaseAssay In vitro Src Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine-based Src inhibitors.

This compound serves as a versatile and crucial building block for the synthesis of a wide array of potent Src kinase inhibitors. The straightforward synthetic accessibility and the demonstrated biological efficacy of the resulting compounds highlight the importance of this scaffold in the development of targeted cancer therapies. Further optimization of these pyrazolo[3,4-d]pyrimidine derivatives holds promise for the discovery of novel and more effective treatments for cancers characterized by aberrant Src signaling.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, serving as a core structural motif in a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, most notably protein kinases. Derivatives of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are key intermediates in the synthesis of potent and selective inhibitors of various kinases, which are crucial in the development of targeted therapies for cancer and other proliferative diseases. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite the synthesis of such compounds, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the products.[1][2][3] These application notes provide a detailed protocol for the efficient, microwave-assisted synthesis of this compound, a versatile building block for the generation of compound libraries for drug screening and development.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step microwave-assisted synthesis of this compound. This synthesis involves the initial formation of the pyrazolo[3,4-d]pyrimidin-4-one precursor, followed by a chlorination step.

StepReactionReactantsSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1Pyrimidinone Formation5-amino-1-methyl-1H-pyrazole-4-carboxamide, Triethyl orthoformateEthanol1501605585-95
2Chlorination1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃Acetonitrile (catalytic DMF)1001203080-90

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from established methods for the synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones.[4][5][6]

Materials:

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol), triethyl orthoformate (3.0 mmol), and anhydrous ethanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one as a white to off-white solid.

Step 2: Microwave-Assisted Chlorination to this compound

This protocol is an adaptation of conventional chlorination methods for heterocyclic compounds, optimized for microwave-assisted synthesis.

Materials:

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 mmol) and anhydrous acetonitrile (3 mL).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0 mmol) to the suspension, followed by a catalytic amount of DMF (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 30 minutes with stirring.

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination reactants1 5-amino-1-methyl-1H-pyrazole-4-carboxamide + Triethyl orthoformate + Ethanol microwave1 Microwave Irradiation (160°C, 55 min) reactants1->microwave1 filtration1 Filtration & Washing microwave1->filtration1 product1 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one filtration1->product1 reactants2 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one + POCl₃ + Acetonitrile/DMF product1->reactants2 microwave2 Microwave Irradiation (120°C, 30 min) reactants2->microwave2 workup Quenching, Neutralization, Filtration & Washing microwave2->workup final_product This compound workup->final_product

Caption: Experimental workflow for the microwave-assisted synthesis.

logical_relationship start 5-amino-1-methyl-1H- pyrazole-4-carboxamide intermediate 1-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-one start->intermediate Triethyl orthoformate, Ethanol, Microwave final 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine intermediate->final POCl₃, Acetonitrile, DMF (cat.), Microwave

References

Application Notes and Protocols for Evaluating the Efficacy of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to act as competitive inhibitors for a variety of protein kinases, making them promising candidates for the development of targeted cancer therapies.[1][2][3][4] Their mechanism of action often involves the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis by targeting kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt and MAPK signaling pathways.[1][3][5][6]

These application notes provide a comprehensive guide to a series of robust cell-based assays essential for evaluating the efficacy of novel pyrazolo[3,4-d]pyrimidine compounds. The protocols detailed herein are designed to assess their anti-proliferative, pro-apoptotic, and cell cycle inhibitory activities, as well as their impact on specific signaling pathways.

Data Presentation: Efficacy of Pyrazolo[3,4-d]pyrimidine Compounds

The following tables summarize the reported in vitro efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, providing a comparative overview of their potency against different cancer cell lines and specific kinase targets.

Table 1: Anti-proliferative Activity (IC50) of Pyrazolo[3,4-d]pyrimidine Compounds in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 14 HCT-116Colorectal Carcinoma0.006[1]
MCF-7Breast Cancer0.045[1]
HepG-2Hepatocellular Carcinoma0.048[1]
Compound 15 HCT-116Colorectal Carcinoma0.007[1]
MCF-7Breast Cancer0.046[1]
HepG-2Hepatocellular Carcinoma0.048[1]
Compound 12b MDA-MB-468Breast Cancer3.343[2]
T-47DBreast Cancer4.792[2]
Compound 7 Caco-2Colorectal Adenocarcinoma43.75[7]
A549Lung Carcinoma17.50[7]
HeLaCervical Cancer68.75[7]
Compound VIIa 57 different cell linesVarious0.326 - 4.31[8]
Compound II-1 HepG2Hepatocellular Carcinoma5.90[9]
Compound 1e MCF-7Breast Cancer10.79[10]
Compound 1j MCF-7Breast Cancer10.88[10]
Compound 16 Various (NCI-60)Various0.018 - 9.98[11]

Table 2: Kinase Inhibitory Activity (IC50) of Pyrazolo[3,4-d]pyrimidine Compounds

Compound IDTarget KinaseIC50 (µM)Reference
Compound 14 CDK2/cyclin A20.057[1]
Compound 13 CDK2/cyclin A20.081[1]
Compound 15 CDK2/cyclin A20.119[1]
Compound 12b VEGFR-20.063[2][12]
Compound 1e CDK21.71[10]
Compound 1j CDK21.60[10]
Compound 16 EGFR-TK0.034[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells A->C B Compound Dilution B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I Cell_Cycle_Analysis_Workflow A Cell Seeding & Treatment B Harvest Cells (Trypsinization) A->B C Wash with PBS B->C D Fix with 70% Cold Ethanol C->D E Wash with PBS D->E F RNase A Treatment E->F G Propidium Iodide Staining F->G H Flow Cytometry Analysis G->H I Data Analysis (Cell Cycle Phases) H->I Apoptosis_Assay_Workflow A Cell Seeding & Treatment B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate (15 min) E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Cells G->H CDK2_Signaling_Pathway cluster_G1S G1/S Transition cluster_S_phase S Phase Progression CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription CyclinA Cyclin A E2F->CyclinA activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A-CDK2 CyclinA->CyclinA_CDK2 CyclinE_CDK2->pRb phosphorylates S_Phase S Phase Entry & DNA Replication CyclinE_CDK2->S_Phase CyclinA_CDK2->S_Phase Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound Pyrazolo->CyclinE_CDK2 inhibits Pyrazolo->CyclinA_CDK2 inhibits VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates PLCg PLCγ VEGFR2->PLCg activates MAPK Ras-Raf-MEK-ERK (MAPK Pathway) VEGFR2->MAPK activates Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound Pyrazolo->VEGFR2 inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival Akt->Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival mTOR->CellSurvival Pyrazolo Pyrazolo[3,4-d]pyrimidine Compound Pyrazolo->PI3K may inhibit

References

Troubleshooting & Optimization

Optimization of reaction yield for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][2] The first step involves the formation of the intermediate 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated in the second step to yield the final product.[1][2]

Q2: What are the key reagents for the chlorination step?

A2: The most common chlorinating agent used for this synthesis is phosphorus oxychloride (POCl₃).[1][3] This reagent is effective in converting the hydroxyl group of the pyrimidinone intermediate into a chlorine atom.

Q3: What are typical reaction conditions for the chlorination step?

A3: The chlorination reaction is typically carried out by refluxing the pyrimidinone intermediate with phosphorus oxychloride in a suitable solvent, such as toluene or chloroform.[1][3] The addition of a base like diethylisopropylamine can also be employed.[1]

Q4: What is a common method for purifying the final product?

A4: Purification can be achieved by pouring the reaction mixture into ice water, followed by separation of the organic phase. The organic layer is then washed with a saturated solution of sodium bicarbonate (NaHCO₃) and brine. Further purification can be accomplished by passing the solution through a layer of aluminum oxide (Al₂O₃) on a filter.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low Yield of Final Product Incomplete chlorination.- Ensure an adequate excess of POCl₃ is used.[1] - Increase the reflux time to ensure the reaction goes to completion.[1]
Degradation of the product during workup.- Maintain a low temperature during the quenching step by pouring the reaction mixture into ice water.[1]
Suboptimal reaction temperature.- Ensure the reaction mixture is maintained at a consistent reflux temperature.
Presence of Impurities Unreacted starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] - If starting material persists, consider extending the reaction time or adding more chlorinating agent.
Formation of side products.- Control the reaction temperature carefully, as higher temperatures can lead to side reactions. - Ensure the purity of starting materials and reagents.
Ineffective purification.- Repeat the washing steps with NaHCO₃ solution and brine.[1] - Consider column chromatography for more rigorous purification if baseline impurities are observed on TLC.
Difficulty in Isolating the Product Product is soluble in the aqueous phase.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer.
Formation of an emulsion during workup.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on a reported synthesis with high yield.[1][2]

Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), pass HCl gas at a temperature of 15–18 °C for 10 hours.

  • Evaporate the volatiles under reduced pressure.

  • Add water (300 mL) to the residue and alkalize the reaction mixture with aqueous ammonia to a pH of 7.

  • Filter the resulting precipitate, wash with water, and dry in the air. This should yield the intermediate product.

Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), POCl₃ (0.2 mol), and diethylisopropylamine (0.3 mol) is refluxed in toluene (400 mL) for 18 hours.[1]

  • After reflux, pour the reaction mixture into ice water (500 mL).

  • Separate the organic phase and wash it with a saturated solution of NaHCO₃, followed by brine.

  • Pass the organic phase through a layer of Al₂O₃ on a filter.

  • Remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Starting Material Chlorinating Agent Solvent Base Reaction Time Yield (%) Reference
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃TolueneDiethylisopropylamine18 h72[1]
1-[2-chloro-2-(4-halophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine intermediatePOCl₃ / DMF (Vilsmeier complex)CHCl₃None12 h75[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chlorination start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate + Chloroacetonitrile in Dioxane react1 Pass HCl gas (10h, 15-18°C) start->react1 workup1 Evaporate volatiles, add water, neutralize with NH₃ react1->workup1 intermediate 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one workup1->intermediate react2 Add POCl₃, Diethylisopropylamine, in Toluene intermediate->react2 Input to Step 2 reflux Reflux (18h) react2->reflux workup2 Pour into ice water, separate organic phase reflux->workup2 wash Wash with NaHCO₃ and brine workup2->wash purify Pass through Al₂O₃ wash->purify product This compound purify->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Reaction Yield cause1 Incomplete Chlorination start->cause1 cause2 Product Degradation start->cause2 cause3 Suboptimal Temperature start->cause3 solution1a Increase POCl₃ amount cause1->solution1a solution1b Extend reflux time cause1->solution1b solution2 Maintain low temp. during workup cause2->solution2 solution3 Ensure consistent reflux temp. cause3->solution3

References

Purification techniques for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from crude reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Yield After Purification

Possible Cause Recommended Solution
Incomplete Reaction: The synthesis of the target compound did not proceed to completion, resulting in a low concentration in the crude mixture.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup and purification.
Product Loss During Extraction: The target compound has some solubility in the aqueous layer during liquid-liquid extraction.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. If the compound is basic, adjust the pH of the aqueous layer to >7 to minimize its solubility.
Inappropriate Recrystallization Solvent: The chosen solvent or solvent system is too good, keeping the product dissolved even at low temperatures.Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) and solvent mixtures.
Improper Column Chromatography Conditions: The eluent system is too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.Optimize the eluent system using TLC. A good starting point for pyrazolopyrimidines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.
Decomposition on Silica Gel: The target compound may be sensitive to the acidic nature of silica gel.Consider using neutral or basic alumina for column chromatography. Alternatively, a short plug of silica gel can be used for rapid purification to minimize contact time.

Issue 2: Product is Contaminated with Impurities After Purification

Possible Cause Recommended Solution
Co-elution during Column Chromatography: Impurities have similar polarity to the target compound.Employ a shallower solvent gradient during column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica).
Co-precipitation during Recrystallization: Impurities are trapped within the crystal lattice of the product.Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary.
Incomplete Washing: Residual impurities remain on the surface of the purified solid.Wash the isolated solid with a small amount of cold, fresh solvent in which the product is sparingly soluble.
Presence of Starting Materials or Reagents: Unreacted starting materials or excess reagents from the synthesis are carried through the purification.An initial aqueous wash of the crude organic extract can help remove water-soluble reagents. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, residual chlorinating agents (e.g., phosphorus oxychloride byproducts), and potentially over-chlorinated or isomeric byproducts depending on the specific synthetic route.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.

  • Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

  • An initial aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be beneficial to neutralize and remove acidic byproducts from the chlorination step.

Q3: What is a good starting point for developing a column chromatography method?

A3: Begin by analyzing the crude mixture by TLC using a silica gel plate. A good starting eluent system is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ideal eluent system will give the target compound an Rf value of approximately 0.3.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the solvent is not ideal. Try one of the following:

  • Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.

  • Try a different recrystallization solvent or a solvent mixture.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent methods for determining purity. A sharp melting point is also a good indicator of high purity.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of the test solvent and heat the mixture. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Common solvents to test include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexanes mixtures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent systems (e.g., hexanes:ethyl acetate mixtures of varying polarity).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) or use a single eluent system (isocratic elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Organic Extraction workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentrate Concentration drying->concentrate purification Purification concentrate->purification recrystallization Recrystallization purification->recrystallization High Purity Crude column Column Chromatography purification->column Complex Mixture pure_product Pure Product recrystallization->pure_product column->pure_product TroubleshootingLogic start Purification Attempt low_yield Low Yield? start->low_yield impure Product Impure? low_yield->impure No check_extraction Optimize Extraction (pH, multiple extractions) low_yield->check_extraction Yes success Successful Purification impure->success No check_recrystallization Re-evaluate Recrystallization Solvent impure->check_recrystallization Yes, after Recrystallization check_column Optimize Column Conditions (Eluent, Stationary Phase) impure->check_column Yes, after Column rerun_purification Repeat Purification Step check_extraction->rerun_purification check_recrystallization->rerun_purification check_column->rerun_purification rerun_purification->start

Common side products in the synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product encountered during the synthesis of this compound?

A1: The most prevalent side product is the starting material, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This can occur due to incomplete chlorination of the pyrimidinone precursor or hydrolysis of the final product during workup and purification.[1][2]

Q2: How can I minimize the formation of the hydrolyzed side product?

A2: To minimize hydrolysis, ensure all glassware is thoroughly dried, and use anhydrous solvents. During the reaction workup, avoid prolonged exposure to aqueous conditions. When quenching the reaction, do so at a low temperature and work quickly to extract the product into an organic solvent.

Q3: What analytical techniques are recommended for identifying the main product and the common hydrolyzed side product?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for separating and quantifying the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the desired product and identification of any side products.[3][4][5]

Q4: Are there other potential, less common, side products I should be aware of?

A4: While the hydrolyzed starting material is the most common impurity, other side reactions, though less frequently reported for this specific synthesis, can occur in related reactions. These could include the formation of dimers or N-oxides. The presence of such byproducts would likely be indicated by unexpected signals in NMR spectra and masses in MS analysis that do not correspond to the product or the hydrolyzed starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Action & Identification
Low yield of this compound Incomplete chlorination.- Action: Increase the reaction time or temperature. Ensure the phosphorus oxychloride (POCl₃) is fresh and of high purity. - Identification: The presence of a significant amount of the starting material, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, in the crude product, as confirmed by HPLC or NMR.
Hydrolysis of the product during workup.- Action: Use anhydrous solvents and minimize contact with water during extraction and purification. Ensure the reaction quench is performed at low temperature. - Identification: The presence of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the final product.
Presence of an unexpected peak in HPLC or TLC Formation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.- Identification: This side product will have a different retention time (typically more polar) than the chlorinated product. Its identity can be confirmed by comparing with a standard or by collecting the fraction and analyzing by MS and NMR.
Complex NMR spectrum of the purified product Mixture of the product and the hydrolyzed side product.- Identification: The ¹H NMR spectrum will show signals for both compounds. The product has characteristic signals for the methyl group and aromatic protons. The hydrolyzed side product will have a distinct set of signals. See the "Experimental Protocols" section for expected chemical shifts.
Presence of other minor impurities (e.g., dimers, N-oxides).- Identification: Look for unexpected aromatic signals or signals at unusual chemical shifts in the ¹H and ¹³C NMR spectra. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of these unknown impurities.

Experimental Protocols

Identification of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Side Product)

This protocol is based on the hydrolysis of the final product, which can be used to generate a standard for comparison.

Methodology:

  • Dissolve this compound (0.3 g, 1.8 mmol) in a mixture of ethanol and water (8:2 ratio).[1][2]

  • Heat the solution to reflux for 10 minutes.[1][2]

  • Allow the solution to cool to room temperature.

  • The resulting precipitate is 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1][2]

  • Collect the solid by filtration and dry.

  • Analyze the solid by NMR and MS to obtain reference spectra.

Expected Spectral Data for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

  • Appearance: Colorless plates.[2]

  • ¹H NMR (DMSO-d₆, ppm): δ 3.90 (3H, s, CH₃), 8.05 (1H, s, pyrazole-H), 12.47 (1H, broad s, NH).[3]

  • ¹³C NMR (DMSO-d₆, ppm): δ 34.1 (CH₃), 104.6, 134.2 (C-H), 151.6, 155.2, 157.6 (C=O).[3]

  • Mass Spectrum (EI, 70 eV), m/z (%): 150 (M⁺).

Identification of this compound (Product)

Expected Spectral Data:

  • Appearance: White solid.[3]

  • ¹H NMR (DMSO-d₆, ppm): δ 4.08 (3H, s, CH₃), 8.46 (1H, s, pyrazole-H).[3][5]

  • ¹³C NMR (DMSO-d₆, ppm): δ 34.4 (CH₃), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl).[3][5]

  • Mass Spectrum (EI, 70 eV), m/z (%): 168 (M⁺), 170 (M+2, characteristic of one chlorine atom).

Synthesis and Side Product Formation Pathway

Synthesis_Side_Products Start 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Product This compound Start->Product Chlorination Condition1 Heat SideProduct 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Side Product) Product->SideProduct Hydrolysis Condition2 H₂O (during workup) Reagent POCl₃

Caption: Synthetic pathway and common side product formation.

References

Troubleshooting failed Suzuki coupling reactions with 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting failed Suzuki coupling reactions with 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Suzuki coupling of this compound?

A1: Low yields with this substrate typically stem from a few key factors:

  • Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring can further influence reactivity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.

  • Side Reactions: Competing reactions such as dehalogenation (hydrodehalogenation), protodeboronation of the boronic acid, and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[1]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and promote side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. What causes this and how can I minimize it?

A2: The formation of the dehalogenated product (1-methyl-1H-pyrazolo[3,4-d]pyrimidine) is a common side reaction. This can occur through a competing reaction pathway where a hydride species, which can be generated from the solvent, base, or impurities, reductively eliminates from the palladium complex instead of the desired aryl group from the boronic acid. In some cases, this side product can be the major component of the crude reaction mixture.[1]

To minimize dehalogenation:

  • Choice of Catalyst and Ligand: Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing dehalogenation side reactions in similar pyrazolopyrimidine systems.[1] Bulky, electron-rich phosphine ligands, such as XPhos, can promote the desired reductive elimination over dehalogenation.

  • Solvent System: The choice of solvent can influence the rate of dehalogenation. Screening different solvent systems, such as moving from dioxane/water to ethanol/water, may reduce the formation of this byproduct.[1]

  • Careful Control of Reaction Conditions: Ensure all reagents and solvents are pure and dry (when using anhydrous conditions) to minimize potential sources of hydride.

Q3: My reaction is not going to completion, and I'm left with unreacted starting material. What can I do to improve conversion?

A3: Incomplete conversion is often due to suboptimal reaction conditions or catalyst deactivation. Consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Microwave irradiation can be particularly effective in rapidly reaching and maintaining higher temperatures, often leading to significantly shorter reaction times and improved yields.

  • Screen Different Bases: The base plays a crucial role in activating the boronic acid for transmetalation. If a weaker base like Na2CO3 or K2CO3 is not effective, switching to a stronger base like K3PO4 or Cs2CO3 may improve the reaction rate.

  • Use a More Active Catalyst System: For less reactive aryl chlorides, standard catalysts like Pd(PPh3)4 may not be sufficient. Employing more active, specialized catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Buchwald-type ligands like SPhos, XPhos) is often necessary.

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes drive the reaction to completion, especially if catalyst deactivation is an issue.

Q4: How do I choose the right palladium catalyst and ligand for this specific substrate?

A4: The choice of catalyst and ligand is critical for the successful coupling of challenging heteroaryl chlorides. For this compound, consider the following:

  • Palladium Precatalysts: Pre-formed palladium(II) complexes with phosphine ligands, such as PdCl2(dppf) or second-generation Buchwald precatalysts (e.g., XPhosPdG2), are often more stable and easier to handle than Pd(0) sources like Pd(PPh3)4. They are readily reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly recommended. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition of the aryl chloride, and can help prevent catalyst deactivation by the heterocyclic substrate. In a study on a similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, a tandem XPhosPdG2/XPhos system was found to be highly effective.[1]

Troubleshooting Guide

The following table summarizes common issues and provides actionable troubleshooting steps.

Issue Potential Cause(s) Recommended Action(s)
No Reaction / Low Conversion 1. Catalyst Inactivity/Deactivation2. Low Reactivity of Aryl Chloride3. Inappropriate Base or Solvent1. Switch to a more active catalyst system (e.g., XPhosPdG2/XPhos).2. Increase reaction temperature; consider using microwave irradiation.3. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., Dioxane/H2O, EtOH/H2O, THF/H2O).
Major Dehalogenation Byproduct 1. Competing Reduction Pathway2. Unfavorable Catalyst/Ligand System1. Use a catalyst system known to minimize this side reaction (e.g., XPhosPdG2/XPhos).2. Optimize the solvent system; sometimes a more polar protic solvent can help.
Protodeboronation of Boronic Acid 1. Instability of Boronic Acid2. Presence of excess water/prolonged heating1. Use fresh, high-purity boronic acid.2. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.3. Minimize reaction time and avoid unnecessarily high temperatures.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Inefficient Catalytic Cycle1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (N2 or Ar).2. Use a slight excess of the aryl chloride relative to the boronic acid.
Complex Mixture of Products 1. Multiple Side Reactions Occurring2. Reaction Conditions too Harsh1. Re-evaluate the entire reaction setup. Start with milder conditions (lower temperature) and a robust catalyst system.2. Systematically screen one variable at a time (catalyst, base, solvent, temperature) to identify optimal conditions.

Data Presentation: Optimization of Suzuki Coupling for a Pyrazolopyrimidine Analog

Data adapted from a study on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative.[1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeYield of Coupled Product (%)Yield of Debrominated Product (%)
1PdCl2(PPh3)2 (5)-Na2CO3 (2)Dioxane110-991
2PdCl2(dppf) (5)-Na2CO3 (2)Dioxane110-1783
3PdCl2(dppf) (5)-K2CO3 (2)Dioxane110-1783
4XPhosPdG2 (5)XPhos (10)K2CO3 (2)Dioxane110-1783
5Pd2(dba)3 (5)XPhos (10)K2CO3 (2)Dioxane110-1783
6Pd2(dba)3 (5)XPhos (10)K2CO3 (2)EtOH/H2O (4:1)110-4555
7XPhosPdG2 (2.5)XPhos (5)K2CO3 (3)EtOH/H2O (4:1)15040 min (MW)89<5

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a Pyrazolopyrimidine Halide (Optimized from Analogous System)

This protocol is based on the optimized conditions for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and should be adapted and optimized for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Ethanol/Water (4:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K2CO3, XPhos Pd G2, and XPhos.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed EtOH/H2O (4:1) solvent mixture via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex R1-Pd(II)L2-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R1-Pd(II)L2-R2 transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 Coupled Product red_elim->product aryl_halide R1-X (Pyrazolopyrimidine-Cl) aryl_halide->ox_add boronic_acid R2-B(OR)2 + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_sm Analyze Crude Reaction: Unreacted Starting Material? start->check_sm check_side_products Analyze Crude Reaction: Side Products Observed? start->check_side_products check_sm->check_side_products No increase_temp Increase Temperature (Consider Microwave) check_sm->increase_temp Yes dehalogenation Dehalogenation? check_side_products->dehalogenation Yes change_catalyst Switch to More Active Catalyst/Ligand System (e.g., XPhosPdG2/XPhos) increase_temp->change_catalyst screen_base Screen Stronger Base (e.g., K3PO4, Cs2CO3) change_catalyst->screen_base homocoupling Homocoupling? dehalogenation->homocoupling No optimize_catalyst Optimize Catalyst/Ligand to Minimize Side Reaction dehalogenation->optimize_catalyst Yes degas Ensure Rigorous Degassing and Inert Atmosphere homocoupling->degas Yes

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Experimental_Workflow reagents 1. Combine Reactants (Aryl-Cl, Boronic Acid, Base, Catalyst, Ligand) inert 2. Make Inert (Evacuate/Backfill with Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

Overcoming low yields in the chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one to produce 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Troubleshooting Guide

Low yields in this chlorination reaction can stem from several factors, including incomplete conversion, degradation of starting material or product, and formation of side products. This guide addresses common issues and offers potential solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Reagent Activity: The phosphorus oxychloride (POCl₃) may be old or have degraded due to exposure to moisture.

  • Inadequate Reaction Temperature: The reaction may not have reached the necessary temperature for the chlorination to proceed efficiently.

  • Poor Solubility of Starting Material: The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one may not be sufficiently soluble in the reaction medium.

Suggested Solutions:

  • Use freshly distilled or a new bottle of POCl₃.

  • Ensure the reaction is heated to an appropriate temperature, typically reflux. The use of a high-boiling solvent or neat POCl₃ is common.[1][2]

  • Consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which can facilitate the reaction.[1][3]

  • A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating agent.[4][5]

Issue 2: Formation of Dark, Tarry Side Products

Possible Causes:

  • Excessive Reaction Temperature or Time: Prolonged heating or excessively high temperatures can lead to decomposition of the starting material or product.

  • Presence of Impurities: Impurities in the starting material can lead to side reactions.

Suggested Solutions:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Gradually increase the reaction temperature to find the minimum effective temperature for the transformation.

  • Ensure the starting material is pure before proceeding with the chlorination. Recrystallization or column chromatography may be necessary.

Issue 3: Difficult Work-up and Product Isolation

Possible Causes:

  • Hydrolysis of the Product: The this compound is susceptible to hydrolysis back to the starting material or other byproducts upon contact with water, especially under acidic or basic conditions.[3]

  • Excess POCl₃: Quenching large amounts of unreacted POCl₃ can be hazardous and can complicate product isolation.

Suggested Solutions:

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.[3]

  • Carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution while maintaining a low temperature.[3]

  • Extract the product into an organic solvent that is not miscible with water, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine to remove residual water and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: What is the typical chlorinating agent used for this transformation?

A1: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for the chlorination of hydroxypyrimidines and related heterocyclic systems.[1][2] It can be used in excess as both the reagent and the solvent.

Q2: Should I use a solvent, or can the reaction be run neat in POCl₃?

A2: The reaction is often performed neat in an excess of POCl₃, which also serves as the solvent.[1][2] However, in some cases, a high-boiling inert solvent like toluene or acetonitrile can be used. Running the reaction solvent-free in a sealed reactor has also been reported as an efficient method for similar substrates.[2][6]

Q3: What is the role of adding a tertiary amine like N,N-dimethylaniline?

A3: Tertiary amines can act as catalysts. They are thought to react with POCl₃ to form a more reactive Vilsmeier-Haack type reagent, which then facilitates the chlorination of the pyrimidinone.[1]

Q4: My yield is consistently around 50%. How can I improve it?

A4: To improve yields, consider the following optimization strategies:

  • Reagent Stoichiometry: Vary the equivalents of POCl₃. While often used in large excess, some procedures for similar compounds have found success with near-equimolar amounts in a sealed system.[2]

  • Reaction Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress to find the optimal balance that maximizes product formation while minimizing byproduct formation.

  • Additives: Investigate the effect of adding a catalytic amount of a tertiary amine or using a POCl₃/PCl₅ mixture.[4][5]

Q5: Are there any alternative chlorinating agents I can try?

A5: While POCl₃ is standard, other reagents like sulfuryl chloride (SO₂Cl₂) or a mixture of triphenylphosphine and carbon tetrachloride could potentially be used, though their effectiveness for this specific substrate would require investigation. For some heterocyclic systems, other chlorinating agents like N-chlorosuccinimide (NCS) have been employed, but this is less common for converting a hydroxyl group to a chloride on a pyrimidine ring.[7]

Experimental Protocols

General Protocol for Chlorination using POCl₃

  • To 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube, add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ by vacuum distillation.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a solid base like sodium bicarbonate or a saturated aqueous solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Illustrative Reaction Conditions for Optimization

EntryChlorinating AgentAdditive (eq)Temperature (°C)Time (h)Yield (%)
1POCl₃ (10 eq)None110455
2POCl₃ (10 eq)N,N-dimethylaniline (0.1)110275
3POCl₃ (5 eq) / PCl₅ (1.2 eq)None110385
4POCl₃ (1.2 eq)Pyridine (1 eq)160 (Sealed Tube)280[2]

Note: The yields presented in this table are illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Visualizations

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Reaction_Setup Combine Reagents Start->Reaction_Setup Reagents POCl3 (Optional: Additive) Reagents->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with Ice/Base Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography/ Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Start->Side_Products Workup_Loss Loss During Work-up? Start->Workup_Loss Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Change_Reagent Use Additive/POCl3-PCl5 Incomplete_Reaction->Change_Reagent Optimize_Temp_Time Optimize Temp/Time Side_Products->Optimize_Temp_Time Purify_SM Purify Starting Material Side_Products->Purify_SM Modify_Quench Modify Quench/Extraction Workup_Loss->Modify_Quench Dry_Solvents Ensure Anhydrous Conditions Workup_Loss->Dry_Solvents

Caption: Troubleshooting decision tree for low-yield chlorination reactions.

References

Preventing the formation of isomeric impurities in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of isomeric impurities during the synthesis of pyrazolo[3,4-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in pyrazolo[3,4-d]pyrimidine synthesis?

A1: The most prevalent isomeric impurities arise from the non-regioselective substitution on the pyrazole ring nitrogen atoms (N1 and N2). During alkylation or arylation steps, the reaction can occur at either nitrogen, leading to a mixture of N1- and N2-substituted regioisomers, which are often difficult to separate due to their similar physical and chemical properties.[1][2]

Q2: What are the primary factors that control the regioselectivity of N-alkylation on the pyrazole core?

A2: The regiochemical outcome of pyrazole N-alkylation is influenced by a combination of factors:

  • Steric Effects: The steric hindrance around the nitrogen atoms is a major determinant. Alkylation generally favors the less sterically hindered nitrogen.[1] The bulkiness of substituents on the pyrazole ring (at C3 and C5 positions) and on the alkylating agent plays a crucial role.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the use of sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation.[1]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are critical. Specialized and sterically demanding reagents have been developed to achieve high regioselectivity.[1]

Q3: How can I enhance the formation of the desired N1-substituted pyrazolo[3,4-d]pyrimidine isomer?

A3: To favor the synthesis of the N1-alkylated isomer, consider the following strategies:

  • Steric Control: If possible, design your pyrazole precursor so that the substituent at the C5 position is smaller than the one at the C3 position.

  • Use of Bulky Alkylating Agents: Employing sterically hindered alkylating agents can significantly improve N1 selectivity. For example, α-halomethylsilanes have been shown to achieve high N1/N2 regioisomeric ratios.[3]

  • Reaction Condition Optimization: The combination of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF can favor N1 alkylation.[1]

Q4: Are there methods to selectively synthesize the N2-substituted isomer?

A4: Yes, selective N2-alkylation is also possible, often by manipulating the reaction conditions. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as the base in THF selectively yields the N2-methylated product. Interestingly, switching the solvent to DMSO can reverse the selectivity to favor the N1 isomer.[4] The use of certain catalysts, such as magnesium-based Lewis acids, has also been reported to direct alkylation to the N2 position.[1]

Troubleshooting Guide

Problem: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

Potential Cause Suggested Solution
Lack of steric differentiation between N1 and N2.Redesign the pyrazole precursor to have a bulkier substituent at the C3 position compared to the C5 position.
Use of a small, highly reactive alkylating agent.Switch to a more sterically demanding alkylating agent, such as a triisopropylsilyl (TIPS) protected haloalkane.
Suboptimal base and solvent combination.For N1 selectivity, try using NaH in THF or K2CO3 in DMSO. For N2 selectivity, consider a base like NaHMDS in THF.[1][4]

Problem: I am observing the formation of an unexpected constitutional isomer.

Potential Cause Suggested Solution
Dimroth-type rearrangement.This type of rearrangement can occur under certain reaction conditions, leading to a different heterocyclic system. Carefully analyze the spectral data (NMR, MS) to confirm the structure. If a rearrangement is confirmed, a different synthetic route may be necessary.
Incorrect starting material.Verify the structure and purity of your starting pyrazole derivative using appropriate analytical techniques before proceeding with the synthesis.

Quantitative Data on Regioselective Alkylation

The following tables summarize the impact of different reaction conditions on the regioselectivity of pyrazole alkylation.

Table 1: Effect of Alkylating Agent on N1/N2 Regioselectivity

Alkylating Agent Base Solvent N1:N2 Ratio Reference
Methyl IodideK2CO3DMFLow selectivity[5][6]
ChlorotrisisoproxysilaneKHMDSTHF93:7[3]
Chloromethyl(methyl)dimethoxysilaneKHMDSTHF88:12[3]
Ethyl IodoacetateK2CO3AcetonitrileLow selectivity[2]

Table 2: Effect of Solvent on N1/N2 Regioselectivity

Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHF1:8 (N1:N2)[4]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSDMSO4:1 (N1:N2)[4]

Experimental Protocols

Protocol 1: Highly N1-Selective Methylation of Pyrazoles using α-Halomethylsilanes

This protocol is adapted from a method demonstrating high N1-selectivity through the use of a sterically bulky silylmethylating agent followed by protodesilylation.[3]

  • N-Silylmethylation: To a solution of the pyrazole (1.0 eq) in anhydrous THF, add KHMDS (1.2 eq) at room temperature. Stir the mixture for 10 minutes. Add the α-halomethylsilane (e.g., chlorotrisisoproxysilane, 1.5 eq) and continue stirring at room temperature for 2 hours.

  • Protodesilylation: Upon completion of the N-alkylation, add TBAF (2.0 eq) and water. Heat the reaction mixture to 60 °C for 1.5 hours.

  • Work-up and Purification: After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent-Controlled Regioselective Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

This protocol illustrates how the choice of solvent can dramatically influence the N1/N2 isomer ratio.[4]

  • For N2-Selectivity:

    • Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF.

    • Add NaHMDS (1.1 eq) at 0 °C and stir for 30 minutes.

    • Add iodomethane (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

  • For N1-Selectivity:

    • Follow the same procedure as above, but use anhydrous DMSO as the solvent instead of THF.

Visualizations

G Factors Influencing N-Alkylation Regioselectivity StericEffects Steric Effects N1_Isomer N1-Alkylated Product StericEffects->N1_Isomer Bulky C3-substituent favors N1 N2_Isomer N2-Alkylated Product StericEffects->N2_Isomer Bulky C5-substituent favors N2 ElectronicEffects Electronic Effects ElectronicEffects->N1_Isomer EWG at C5 ElectronicEffects->N2_Isomer EDG at C5 ReactionConditions Reaction Conditions ReactionConditions->N1_Isomer e.g., NaH/THF ReactionConditions->N2_Isomer e.g., NaHMDS/THF AlkylatingAgent Alkylating Agent AlkylatingAgent->N1_Isomer Bulky Reagent

Caption: Factors influencing N-alkylation regioselectivity.

G Troubleshooting Workflow for Isomeric Impurities Start Start: Isomeric Impurity Detected Analyze Analyze Isomer Ratio (e.g., NMR, HPLC) Start->Analyze Identify Identify Predominant Isomer Analyze->Identify DesiredIsomer Is Predominant Isomer Desired? Identify->DesiredIsomer Optimize Optimize Reaction Conditions DesiredIsomer->Optimize No End_Success Success: Desired Isomer Obtained DesiredIsomer->End_Success Yes Optimize->Analyze Redesign Redesign Synthesis Strategy Optimize->Redesign End_Fail Further Investigation Needed Redesign->End_Fail

Caption: Troubleshooting workflow for isomeric impurities.

References

Optimizing Catalyst Selection for Cross-Coupling Reactions of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing catalyst selection for cross-coupling reactions involving the versatile building block, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core presents unique challenges in achieving high-yielding and clean cross-coupling reactions. This guide offers practical advice and starting points for common palladium-catalyzed transformations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst. 2. Inappropriate Ligand: The chosen phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for the specific substrate and coupling partner. 3. Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki-Miyaura) or deprotonation of the nucleophile (in Buchwald-Hartwig and Sonogashira). 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 5. Poor Solvent Choice: The solvent may not adequately solubilize the reactants or the catalyst, or it may be coordinating to the metal center and inhibiting catalysis. 6. Degradation of Reagents: Boronic acids can be prone to protodeboronation; amines and alkynes can be sensitive to air and moisture.1. Use a pre-formed Pd(0) source or a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts) designed for efficient generation of the active catalyst.[1] 2. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos for Suzuki and Buchwald-Hartwig). For electron-deficient heterocycles, electron-rich and bulky ligands are often beneficial. 3. For Suzuki-Miyaura, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[2] For Sonogashira, an amine base like Et₃N or DIPEA is typically used. 4. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can be a powerful tool to accelerate reactions.[3] 5. Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, THF, DMF). For Suzuki-Miyaura, the addition of water can sometimes be beneficial. 6. Use fresh, high-purity reagents. Handle air- and moisture-sensitive reagents under an inert atmosphere.
Formation of Side Products (e.g., Homocoupling, Decomposition) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids (in Suzuki-Miyaura) or terminal alkynes (in Sonogashira). 2. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and undesired side reactions. 3. Side Reactions of the Substrate: The pyrazolopyrimidine core may be susceptible to nucleophilic attack or other undesired transformations under the reaction conditions.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Use a more stable precatalyst or a higher ligand-to-palladium ratio to stabilize the active catalytic species. 3. Carefully select the base and reaction temperature to minimize decomposition of the starting material.
Inconsistent Results/Lack of Reproducibility 1. Variability in Reagent Quality: Impurities in starting materials, solvents, or reagents can significantly impact the reaction outcome. 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen or moisture can affect catalyst activity. 3. Variations in Reaction Setup: Minor differences in heating, stirring, or the order of addition of reagents can lead to inconsistent results.1. Use reagents from a reliable source and consider purification of starting materials if necessary. 2. Ensure consistent and rigorous inert atmosphere techniques for all experiments. 3. Standardize the experimental procedure, including the order of addition of reagents, stirring rate, and heating method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection in a Suzuki-Miyaura coupling with this compound?

A1: For electron-deficient heteroaryl chlorides, a common and effective starting point is to use a palladium precatalyst such as Pd₂(dba)₃ or a Buchwald G3 precatalyst in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos. A typical base would be K₃PO₄ or Cs₂CO₃, and a common solvent is 1,4-dioxane with a small amount of water. Microwave irradiation can often significantly reduce reaction times and improve yields.[3][4]

Q2: I am attempting a Buchwald-Hartwig amination. What are the key parameters to consider?

A2: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. For coupling with primary and secondary amines, bulky biarylphosphine ligands such as those developed by Buchwald and Hartwig are often the most effective.[5][6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The reaction is highly sensitive to air and moisture, so maintaining a strict inert atmosphere is essential.

Q3: My Sonogashira coupling is giving low yields and significant homocoupling of the alkyne. What can I do?

A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.[7] To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Alternatively, consider a copper-free Sonogashira protocol. The choice of palladium catalyst and ligand can also influence the outcome. A combination of a palladium source like PdCl₂(PPh₃)₂ and a suitable phosphine ligand is a common starting point.

Q4: Are there any general considerations for working with pyrazolo[3,4-d]pyrimidine derivatives in cross-coupling reactions?

A4: The pyrazolo[3,4-d]pyrimidine core is electron-deficient, which makes the 4-chloro position activated for nucleophilic substitution and oxidative addition to the palladium catalyst. However, the nitrogen atoms in the ring system can also coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands can help to mitigate this issue by creating a more sterically hindered catalytic complex.

Quantitative Data Summary

The following tables provide a summary of catalyst systems and conditions that have been reported for cross-coupling reactions on pyrimidine and pyrazole derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-pyrimidines/pyrazoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (0.5 mol%)-K₂CO₃1,4-Dioxane/H₂O100 (MW)Good to Excellent[8]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate[9]
Pd(PPh₃)₂Cl₂-K₂CO₃1,4-Dioxane/H₂O60-80Good[4]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halo-pyrazoles/pyrimidines

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dba)₂tBuDavePhos-Xylene160 (MW)21-52[10]
Pd(OAc)₂X-PhosCs₂CO₃Toluene/DMF100 (MW)High[11]

Table 3: Catalyst Systems for Sonogashira Coupling of Halo-pyrimidines/pyrazoles

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuI-Et₃NDioxane80Good to Excellent[3]
PdCl₂(PPh₃)₂CuI-Cs₂CO₃DMF95-[12]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions, which should be optimized for the specific substrates and desired products.

General Procedure for Suzuki-Miyaura Coupling

A microwave vial is charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The vial is sealed, evacuated, and backfilled with argon. A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) is then added. The reaction mixture is heated in a microwave reactor to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

General Procedure for Sonogashira Coupling

A Schlenk tube is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF or DMF), a terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) are added.[13] The reaction mixture is stirred at room temperature or heated to the desired temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - Pyrazolopyrimidine - Coupling Partner - Base setup Assemble Reaction: - Inert Atmosphere - Add Solvent reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand catalyst->setup heating Heating & Stirring: - Conventional or Microwave setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield start Low/No Product check_catalyst Is the catalyst system appropriate? start->check_catalyst screen_ligands Screen different ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands No change_pd_source Try a different Pd precatalyst (e.g., G3/G4) check_catalyst->change_pd_source No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes success Improved Yield screen_ligands->success Yes change_pd_source->success Yes change_base Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu) check_conditions->change_base No change_solvent Screen solvents (Dioxane, Toluene, DMF) check_conditions->change_solvent No increase_temp Increase temperature / Use microwave check_conditions->increase_temp No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes change_base->success Yes change_solvent->success Yes increase_temp->success Yes use_fresh_reagents Use fresh, pure reagents check_reagents->use_fresh_reagents No inert_atmosphere Ensure strict inert atmosphere check_reagents->inert_atmosphere No use_fresh_reagents->success Yes inert_atmosphere->success Yes

Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for library synthesis in drug discovery.

Experimental Workflow

The synthesis is a two-step process starting from commercially available starting materials. The workflow involves the formation of a pyrimidinone intermediate followed by a chlorination reaction.

Synthesis Workflow A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate C Step 1: Cyclization (Heat) A->C B Formamide B->C D 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one C->D F Step 2: Chlorination (Heat) D->F E Phosphorus Oxychloride (POCl3) E->F G 4-chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine F->G H Purification G->H I Final Product H->I

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide under heating.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10-20 vol).

  • Reaction Conditions: Heat the mixture to 160-180 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. Collect the precipitated solid by filtration.

  • Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an off-white to pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or water if necessary.

Troubleshooting Guide: Step 1
Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 160-180 °C. Monitor the reaction by TLC until the starting material is consumed.
Low-quality formamide (containing water).Use anhydrous formamide. Consider distilling formamide before use if water content is suspected.
Dark Brown or Tarry Reaction Mixture Overheating or prolonged reaction time leading to decomposition.Carefully control the reaction temperature. Monitor the reaction closely and stop heating once the starting material is consumed.
Low Yield of Precipitated Product Product is partially soluble in the aqueous work-up solution.Ensure the work-up is performed with ice-cold water to minimize solubility. Minimize the amount of water used for precipitation.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature slightly. Ensure efficient stirring.
Product is an Oil or Gummy Solid Presence of impurities.Wash the crude product thoroughly with cold water and a non-polar solvent like diethyl ether to remove soluble impurities. Consider recrystallization.
Frequently Asked Questions (FAQs): Step 1

Q1: What is a suitable TLC system for monitoring this reaction?

A1: A common mobile phase is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The starting material (ester) will be less polar than the product (pyrimidinone). Visualize the spots under UV light (254 nm).

Q2: Can I use other amide sources instead of formamide?

A2: Formamide is the most common and efficient reagent for this specific cyclization. Using other amides may lead to different products or require significant optimization of reaction conditions.

Q3: How critical is the quality of the starting aminopyrazole ester?

A3: The purity of the starting material is crucial for obtaining a high yield of the desired product and minimizing side reactions. Impurities can interfere with the cyclization process.

Step 2: Synthesis of this compound

This step involves the chlorination of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 vol).

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours. The reaction mixture should become a clear solution. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Step 2
Problem Possible Cause Recommended Solution
Incomplete Chlorination Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and monitor by TLC until the starting material is no longer visible.
Insufficient amount of POCl₃.Use a sufficient excess of POCl₃ (at least 5 volumes relative to the starting material).
Formation of a Dark, Tarry Product Overheating or presence of impurities.Maintain a gentle reflux and ensure the starting pyrimidinone is of high purity.
Low Yield after Work-up Hydrolysis of the product back to the starting material during aqueous work-up.Perform the quench and neutralization at low temperature (0-5 °C) and as quickly as possible. Ensure the pH does not become strongly acidic for a prolonged period.
Product loss during extraction.Ensure complete extraction by performing multiple extractions with a suitable organic solvent.
Product is Difficult to Purify Presence of polar byproducts.Wash the organic layer with water and brine to remove water-soluble impurities before drying and concentration.
Exothermic and Uncontrolled Quenching Rapid addition of the reaction mixture to water.Add the reaction mixture dropwise to a large excess of crushed ice with vigorous stirring. Always add the POCl₃ mixture to the ice, never the other way around.
Frequently Asked questions (FAQs): Step 2

Q1: What is a suitable TLC system for this chlorination step?

A1: A mobile phase of ethyl acetate/hexanes (e.g., 30:70 to 50:50 v/v) is typically effective. The product, this compound, will be significantly less polar than the starting pyrimidinone.

Q2: What are the common side products in this reaction?

A2: The most common side product is the starting pyrimidinone, resulting from incomplete reaction or hydrolysis of the product during work-up. Other potential byproducts can arise from decomposition at high temperatures.

Q3: How can I safely handle and dispose of excess POCl₃?

A3: POCl₃ is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching procedure described in the protocol is a standard method for neutralizing excess POCl₃. For larger scales, specialized quenching protocols and equipment may be necessary.

Q4: For library synthesis, what is the most efficient purification method?

A4: For parallel library synthesis, purification by automated flash chromatography is often the most efficient method to ensure high purity across a large number of analogs. If the product crystallizes easily, parallel crystallization can also be a viable option.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis. Note that yields can vary depending on the scale and specific experimental setup.

Table 1: Reaction Parameters for the Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

ParameterConditionExpected YieldPurity (crude)
Solvent Formamide75-85%>90%
Temperature 160-180 °C
Reaction Time 4-6 hours

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterConditionExpected YieldPurity (after purification)
Chlorinating Agent POCl₃65-80%>95%
Temperature Reflux (~110 °C)
Reaction Time 2-4 hours

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting Logic Start Low Yield or Impure Product Step1 Which step has the issue? Start->Step1 Step1_Cyclization Step 1: Cyclization Step1->Step1_Cyclization Cyclization Step1_Chlorination Step 2: Chlorination Step1->Step1_Chlorination Chlorination Cyclization_Issue Problem with Cyclization Step1_Cyclization->Cyclization_Issue Chlorination_Issue Problem with Chlorination Step1_Chlorination->Chlorination_Issue Check_Temp Check Reaction Temperature (160-180°C) Cyclization_Issue->Check_Temp Incomplete Reaction Optimize_Workup Optimize Work-up (Ice-cold water) Cyclization_Issue->Optimize_Workup Low Precipitation Check_Time Check Reaction Time (4-6h) Check_Temp->Check_Time Check_Formamide Check Formamide Quality (Anhydrous) Check_Time->Check_Formamide Check_Reflux Ensure Gentle Reflux (~110°C) Chlorination_Issue->Check_Reflux Incomplete Reaction Check_Workup_Temp Quench at Low Temperature (0-5°C)? Chlorination_Issue->Check_Workup_Temp Product Hydrolysis Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Chlorination_Issue->Optimize_Purification Impure Product Check_POCl3 Sufficient Excess of POCl3? Check_Reflux->Check_POCl3

Caption: A decision tree for troubleshooting the synthesis of this compound.

Technical Support Center: Synthesis of N1-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-substituted pyrazolo[3,4-d]pyrimidines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this complex synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when attempting to synthesize N1-substituted pyrazolo[3,4-d]pyrimidines?

A1: The primary and most frequently encountered challenge is controlling regioselectivity. The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, with similar electronic properties.[1] This similarity allows both nitrogens to act as nucleophiles during substitution reactions (e.g., alkylation), often resulting in a mixture of N1 and N2 regioisomers that can be difficult to separate.[1]

Q2: What key factors influence whether substitution occurs at the N1 or N2 position?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (especially at the C3 and C5 positions) and on the alkylating agent is a major determinant. Substitution generally occurs at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence or even reverse the regioselectivity.[1][2]

  • Alkylating Agent: The nature and size of the electrophile are crucial. Sterically demanding alkylating agents tend to favor the less hindered position.[1]

Q3: Why are my reaction yields consistently low, especially during the final cyclization step to form the pyrimidine ring?

A3: Low yields in the cyclization step are a common issue. The primary causes include:

  • Impure Precursors: The purity of your starting aminopyrazole is critical. Impurities can significantly interfere with the cyclization reaction.[3]

  • Suboptimal Reaction Conditions: The temperature is often sensitive; too low, and the reaction is incomplete, too high, and side product formation increases. The choice of a high-boiling point, anhydrous solvent like formamide is often critical, as water can inhibit the reaction.[4]

  • Inefficient Catalyst: If using a catalyst, its activity may be compromised. For microwave-assisted synthesis, solid acid catalysts have been shown to improve yields.[4]

Q4: I've successfully synthesized my product, but I'm struggling with purification. What are the best practices?

A4: Purification can be challenging due to the polarity of the compounds and the presence of co-eluting byproducts or regioisomers.[3] Flash column chromatography is the most common method for separation.[3] A systematic approach to eluent selection is recommended, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a solvent like ethyl acetate.[3] A proper aqueous work-up is also essential to remove inorganic salts and catalysts before chromatography.[3]

Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling the site of substitution is paramount for synthesizing the desired isomer. The following workflow and data table can help you optimize your reaction for N1 selectivity.

G start Start: Poor N1/N2 Ratio sterics Analyze Steric Hindrance (C3 vs C5 substituents) start->sterics Step 1 conditions Modify Reaction Conditions sterics->conditions Step 2 (Primary Control) reagent Change Alkylating Agent conditions->reagent Step 3 (If needed) sub_base Base Selection: Use weaker base (e.g., K2CO3) or non-ionic conditions conditions->sub_base sub_solvent Solvent Choice: Use polar aprotic (e.g., DMF, DMSO) vs. non-polar (e.g., THF) conditions->sub_solvent result Improved N1 Selectivity reagent->result

Caption: Workflow for troubleshooting poor N1/N2 regioselectivity.

Starting MaterialBaseSolventN1/N2 RatioReference
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineNaHMDSTHF1:8[2]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineNaHMDSDMSO4:1[2]
1H-pyrazolo[3,4-d]pyrimidineK₂CO₃DMFPredominantly N1[5]
1H-pyrazolo[3,4-d]pyrimidineNaHTHFPredominantly N1[1]

This table summarizes reported trends; optimal conditions may vary based on specific substrates and alkylating agents.

Problem 2: Low Reaction Yield

Low yields can derail a synthetic campaign. Use this guide to diagnose and resolve the underlying issues.

G start Low Product Yield purity Verify Starting Material Purity (NMR, LCMS) start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup end_good Yield Improved purity->end_good temp Adjust Temperature (Run gradient if needed) conditions->temp solvent Ensure Anhydrous Solvent conditions->solvent time Monitor Reaction Time (TLC) conditions->time workup->end_good temp->end_good solvent->end_good time->end_good

Caption: A systematic workflow for diagnosing causes of low reaction yields.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of N1-substituted pyrazolo[3,4-d]pyrimidines.

Protocol 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This multi-step protocol outlines the formation of a key chlorinated intermediate, adapted from literature procedures.[6]

Step A: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq) in ethanol, add phenylhydrazine (1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude solid, typically by recrystallization from ethanol, to yield the aminopyrazole intermediate.

Step B: Cyclization to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Take the aminopyrazole intermediate from Step A (1 eq) and suspend it in formamide (used as both reactant and solvent).

  • Heat the mixture to 190 °C and maintain for 8 hours.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid, wash with water and then a small amount of cold ethanol, and dry under vacuum.

Step C: Chlorination to 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Caution: Work in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • Suspend the pyrazolopyrimidinone from Step B (1 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux (approx. 106 °C) and maintain for 6 hours.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final chlorinated product.

Protocol 2: N1-Alkylation using Methyl Iodide

This protocol describes a general method for the N-alkylation of a pyrazolo[3,4-d]pyrimidine core, adapted from a reported synthesis.[7]

  • Dissolve the 1H-pyrazolo[3,4-d]pyrimidine starting material (1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or potassium hydroxide (KOH, 1.5 eq), to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate deprotonation.

  • Add the alkylating agent, methyl iodide (CH₃I, 1.2 eq), dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 2.5-5 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A novel, specific, and accurate reverse-phase HPLC (RP-HPLC) method has been developed for the determination of this compound. The method is designed to be robust and suitable for routine quality control and stability testing.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the proposed HPLC method is presented in Table 1.

Table 1: Optimized Chromatographic Conditions for the Proposed HPLC Method

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 10 minutes

HPLC Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Range 20 - 80 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness % RSD ≤ 2.0% after minor variations in method parameters.
Experimental Protocols for HPLC Validation

Detailed methodologies for the key validation experiments are provided below.

  • Specificity: A blank (mobile phase) and a placebo solution were injected into the HPLC system to ensure no interfering peaks were observed at the retention time of this compound.

  • Linearity: A series of standard solutions of this compound were prepared at concentrations ranging from 20 to 80 µg/mL. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy of the method was determined by the standard addition method. A known amount of the analyte was added to a placebo solution at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery of the added analyte was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution (50 µg/mL) were performed on the same day, and the relative standard deviation (% RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte were injected, and the concentrations that produced a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The % RSD of the peak areas was calculated for each condition.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Final Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

Caption: Workflow for the validation of the analytical HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is a powerful and widely used technique, other analytical methods can also be employed for the analysis of this compound. This section provides a comparison of the proposed HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

Table 3: Comparison of HPLC with Alternative Analytical Methods

ParameterProposed HPLC MethodGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation in a capillary based on charge-to-size ratio under an electric field.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile compounds.Not required.
Instrumentation HPLC system with UV or other detectors.GC system with FID, MS, or other detectors.CE system with UV or other detectors.
Typical Run Time 10 minutes15-30 minutes< 10 minutes[2]
Sensitivity High (µg/mL to ng/mL)Very high (ng/mL to pg/mL), especially with MS detection.[1]High (µg/mL to ng/mL)
Selectivity High, tunable with mobile phase and column chemistry.Very high, especially with MS detection.High, dependent on buffer composition and pH.
Sample Throughput HighModerateHigh
Solvent Consumption ModerateLowVery Low
Advantages Versatile, robust, widely applicable.Excellent for volatile and semi-volatile compounds, high resolution.Fast analysis, high efficiency, low sample and reagent consumption.[4]
Disadvantages Higher solvent consumption compared to CE.Requires volatile or derivatized analytes.Sensitive to matrix effects, lower sample loading capacity.
General Experimental Protocols for Alternative Methods

This section outlines typical experimental conditions for GC and CE analysis of pyrimidine derivatives.

Table 4: Typical Experimental Conditions for GC and CE

MethodParameterTypical Condition
Gas Chromatography (GC) Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250°C
Oven Program Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C at 10°C/min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Sample Preparation Derivatization (e.g., silylation) may be required.[1]
Capillary Electrophoresis (CE) Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Borate buffer with additives (e.g., SDS, cyclodextrins).
Voltage 15-25 kV
Detection UV detection (e.g., 254 nm)
Injection Hydrodynamic or electrokinetic
Method Selection Logic

The choice between HPLC, GC, and CE depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate analytical method.

Method_Selection start Analyte: this compound volatility Is the analyte volatile or easily derivatized? start->volatility gc GC volatility->gc Yes speed_throughput Is high speed and throughput critical? volatility->speed_throughput No hplc HPLC ce CE speed_throughput->hplc No speed_throughput->ce Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, accurate, precise, and robust for the quantitative determination of this compound. It is well-suited for routine quality control environments. While alternative techniques such as GC and CE offer advantages in terms of sensitivity for volatile compounds and speed of analysis, respectively, the proposed HPLC method provides a reliable and versatile platform for the analysis of this non-volatile pharmaceutical intermediate without the need for derivatization. The choice of the most appropriate method should be based on the specific analytical needs, available instrumentation, and the nature of the sample matrix.

References

Reactivity Under the Microscope: A Comparative Analysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and Other 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among heterocyclic building blocks is paramount for efficient synthesis design and the exploration of new chemical space. This guide provides a comparative study of the reactivity of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine against other 4-chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. The analysis is supported by established principles of chemical reactivity, illustrative experimental data, and detailed protocols for practical application.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 4-chloro derivative, in particular, serves as a versatile intermediate for the introduction of various functionalities at a key position. Its reactivity, however, is modulated by the fused pyrazole ring and the methyl substituent, distinguishing it from simpler 4-chloropyrimidines.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack. The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly at the 2- and 4-positions, electrophilic. Generally, the 4-position is more susceptible to nucleophilic attack than the 2-position due to superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic addition.

In the case of this compound, the fused pyrazole ring introduces additional electronic factors. The pyrazole ring itself is electron-rich, which might be expected to decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted pyrimidine. However, the precise electronic interplay is complex. The methyl group at the N-1 position of the pyrazole ring is an electron-donating group, which could further modulate the reactivity.

Conversely, the introduction of electron-withdrawing groups on the pyrimidine ring, such as a nitro group, is known to significantly enhance the rate of nucleophilic substitution. This guide will use 4-chloro-5-nitropyrimidine as a benchmark for a highly activated system and 4-chloropyrimidine as a baseline for comparison.

Comparative Reactivity Data

SubstrateProductReaction Time (h)Yield (%)Relative Reactivity (normalized)
4-Chloropyrimidine4-(Benzylamino)pyrimidine12751.0
This compound 4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 8 85 ~1.5
4-Chloro-5-nitropyrimidine4-(Benzylamino)-5-nitropyrimidine195~12

This data is illustrative and intended for comparative purposes. Actual reaction times and yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

The trend suggests that the fused pyrazole ring in this compound results in a moderate increase in reactivity compared to the parent 4-chloropyrimidine. This could be attributed to a combination of factors, including the electronic influence of the fused ring system that may stabilize the transition state of the SNAr reaction. As expected, the strongly electron-withdrawing nitro group in 4-chloro-5-nitropyrimidine leads to a dramatic increase in reactivity.

Experimental Protocols

The following are detailed methodologies for conducting a comparative study of the reactivity of different 4-chloropyrimidines.

General Procedure for Nucleophilic Aromatic Substitution with Benzylamine

Materials:

  • 4-Chloropyrimidine derivative (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-chloropyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL) is added benzylamine (1.2 mmol) and DIPEA (1.5 mmol).

  • The reaction mixture is stirred at 80 °C and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzylated product.

Reaction Monitoring and Data Analysis

To obtain quantitative comparative data, the reactions should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the concentration of the starting material and the product. The initial reaction rates can then be calculated and compared to establish the relative reactivity of the different 4-chloropyrimidines.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow for this comparative study.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyrimidine Chloropyrimidine Meisenheimer_Complex Meisenheimer Complex Chloropyrimidine->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyrimidine Substituted_Pyrimidine Meisenheimer_Complex->Substituted_Pyrimidine - Cl- Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Chloropyrimidine - Nucleophile - Solvent, Base Start->Reaction_Setup Heating_Stirring Heating and Stirring (e.g., 80 °C) Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for comparative reactivity study.

X-ray crystallographic analysis for structure confirmation of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the discovery and development of new therapeutic agents. Pyrazolo[3,4-d]pyrimidine derivatives, as bioisosteres of purines, are a class of heterocyclic compounds that have garnered significant interest for their potential as kinase inhibitors and other therapeutic applications. The precise structural confirmation of these molecules is paramount for understanding structure-activity relationships (SAR) and for ensuring the integrity of subsequent biological and pharmacological studies.

This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structure determination, alongside alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols for each method and present quantitative data for a representative derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close analog of the title compound class, for which detailed X-ray crystallographic data is available.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for the absolute structure determination of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing precise atomic positions, bond lengths, and bond angles.

Experimental Protocol for Single-Crystal X-ray Diffraction

A typical workflow for the X-ray crystallographic analysis of a pyrazolo[3,4-d]pyrimidine derivative involves the following steps:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and is then rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to yield the final, highly accurate structure.

The workflow for X-ray crystallographic analysis is depicted below:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Workflow for X-ray Crystallographic Analysis

A case study of a derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, illustrates the power of this technique. The structure was solved and refined, and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2116243.[1]

Parameter Value
Empirical FormulaC8H11ClN5
Formula Weight212.66
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit cell dimensionsa = 10.034(2) Å, b = 10.513(2) Å, c = 9.534(2) Å
α = 90°, β = 100.04(3)°, γ = 90°
Volume988.5(4) ų
Z4
Density (calculated)1.428 Mg/m³
Absorption coefficient0.380 mm⁻¹
F(000)448
Final R indices [I>2sigma(I)]R1 = 0.0543, wR2 = 0.1457
R indices (all data)R1 = 0.0754, wR2 = 0.1589

Table 1: Crystallographic data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1]

Alternative and Complementary Structural Confirmation Methods

While X-ray crystallography provides the most definitive structural data, it is not always feasible to obtain suitable single crystals. In such cases, and for routine characterization, other spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the carbon-hydrogen framework.

  • Sample Preparation: 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. 1H and 13C NMR spectra are acquired. For a more detailed analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the molecular structure.

For a derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the following 1H NMR data has been reported:

Proton Chemical Shift (ppm) Multiplicity
CH34.08singlet
CH2Cl4.92singlet
C-H (pyrazole)8.46singlet

Table 2: 1H NMR data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO-d6.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

For 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the following mass spectrometry data has been reported:

Ion m/z (calculated) m/z (found)
[M+Na]+238.9862238.9870

Table 3: High-resolution mass spectrometry data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

Comparison of Techniques

The choice of analytical technique for structure confirmation depends on the specific requirements of the study, the availability of the sample in a suitable form, and the level of detail required.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly precise structural determination.Requires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.Provides detailed structural information in solution, non-destructive.Does not provide absolute 3D structure, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentation.High sensitivity, requires very small sample amounts.Does not provide detailed 3D structural information, isomers can be difficult to distinguish.
3D Electron Diffraction 3D structure from nanocrystals.Can be used when single crystals for X-ray are too small.[3][4][5][6]Still an emerging technique, requires specialized equipment and expertise.[3][5]

The logical workflow for choosing a structural elucidation method is presented below:

decision_tree start Need Structural Confirmation crystal_check Single Crystals Available? start->crystal_check xray X-ray Crystallography crystal_check->xray Yes nanocrystal_check Nanocrystals Available? crystal_check->nanocrystal_check No end Structure Confirmed xray->end Definitive Structure nmr_ms NMR & Mass Spectrometry nmr_ms->end Proposed Structure threeD_ed 3D Electron Diffraction threeD_ed->end Probable Structure nanocrystal_check->nmr_ms No nanocrystal_check->threeD_ed Yes

Decision workflow for structure confirmation

References

Comparing the biological activity of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Pyrazolo[3,4-d]pyrimidine Derivatives with Established Kinase Inhibitors, Supported by Experimental Data.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive inhibition at the kinase active site. This guide provides a comparative analysis of the biological activity of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against key oncogenic kinases—Cyclin-Dependent Kinase 2 (CDK2), Polo-Like Kinase 4 (PLK4), and Src kinase—benchmarked against well-established kinase inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives and known kinase inhibitors against CDK2, PLK4, and Src. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity against CDK2

Compound ClassSpecific Derivative/CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-d]pyrimidineCompound 14 CDK2/cyclin A20.057Sorafenib0.184[1]
Pyrazolo[3,4-d]pyrimidineCompound 13 CDK2/cyclin A20.081Roscovitine0.25[2]
Pyrazolo[3,4-d]pyrimidineCompound 15 CDK2/cyclin A20.119
Pyrazolo[3,4-d]pyrimidinoneCompound 4a CDK20.21
Pyrazolo[3,4-d]pyrimidin-4-oneCompound 1j CDK21.60Etoposide18.75[3]
Pyrazolo[3,4-d]pyrimidin-4-oneCompound 1e CDK21.71
Known Inhibitor Roscovitine CDK2/cyclin E 0.1 [4][5]
Known Inhibitor Roscovitine CDK2/cyclin A 0.7 [6]

Table 2: Comparative Inhibitory Activity against PLK4

Compound ClassSpecific Derivative/CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[3,4-d]pyrimidineCompound 24j PLK40.2[7]CFI-4009454.85[8]
Pyrazolo[3,4-d]pyrimidineWY29 PLK427VX-680-
Known Inhibitor Centrinone PLK4 2.71 [8]

Table 3: Comparative Inhibitory Activity against Src Family Kinases

Compound ClassSpecific Derivative/CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[3,4-d]pyrimidineSI388 SrcPotent InhibitionDasatinib0.8[5]
Pyrazolo[3,4-d]pyrimidineS7, S29, SI163 SrcGrowth ReductionSaracatinib (AZD0530)2.7[5]
Known Inhibitor Dasatinib Src 0.5 - 0.8 [4][5][6]Bosutinib1.2[9]

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, the following diagrams illustrate the signaling pathways of CDK2, PLK4, and Src, along with a typical experimental workflow for an in vitro kinase inhibition assay.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper- phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

PLK4_Signaling_Pathway PLK4_inactive PLK4 (inactive) PLK4_active PLK4 (active) PLK4_inactive->PLK4_active trans-autophosphorylation SAS6 SAS-6 PLK4_active->SAS6 recruits Degradation Proteasomal Degradation PLK4_active->Degradation autophosphorylation -mediated CEP152_192 CEP152/CEP192 CEP152_192->PLK4_inactive recruits to centrosome STIL STIL STIL->PLK4_active activates Procentriole Procentriole Assembly SAS6->Procentriole initiates Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->PLK4_active inhibits

Caption: PLK4 signaling in centriole duplication.

Src_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Integrin Integrin FAK FAK Integrin->FAK Src Src RTK->Src activates FAK->Src activates STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Migration Migration/ Invasion Src->Migration Proliferation Proliferation/ Survival STAT3->Proliferation PI3K->Proliferation Ras_MAPK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->Src inhibits

Caption: Overview of Src signaling in cancer.

Kinase_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->ReagentPrep PlateSetup Plate Setup (Add Kinase and Inhibitor) ReagentPrep->PlateSetup PreIncubation Pre-incubation (Allow inhibitor-kinase binding) PlateSetup->PreIncubation ReactionInitiation Reaction Initiation (Add ATP/Substrate Mix) PreIncubation->ReactionInitiation KinaseReaction Kinase Reaction (Incubate at RT or 30°C) ReactionInitiation->KinaseReaction ReactionStop Stop Reaction (e.g., add EDTA) KinaseReaction->ReactionStop Detection Signal Detection (Luminescence, Fluorescence, or Radioactivity) ReactionStop->Detection DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for in vitro kinase assays.

General In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative) in DMSO, followed by dilution in the kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of the specific kinase (e.g., CDK2/Cyclin A2, PLK4, or Src) and its corresponding substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km of the kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the assay wells.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[10]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.[10]

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (positive) control and a no-enzyme (negative) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).[9]

    • Prepare serial dilutions of the test inhibitor.

    • Prepare a solution of the kinase and substrate.

    • Prepare an ATP solution containing [γ-³²P]ATP.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the kinase, substrate, and inhibitor in the reaction buffer.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

    • Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis:

    • Determine the amount of phosphate incorporated into the substrate based on the measured radioactivity.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogenous assay format is well-suited for high-throughput screening.

  • Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

  • Assay Procedure:

    • Add the test compound, kinase, and biotinylated substrate peptide to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for binding of the detection reagents.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: A decrease in the TR-FRET signal corresponds to inhibition of the kinase. IC50 values are determined by plotting the signal against the inhibitor concentration.

Conclusion

The this compound scaffold is a versatile platform for the development of potent kinase inhibitors. As demonstrated by the presented data, derivatives of this core structure exhibit significant inhibitory activity against key oncogenic kinases such as CDK2, PLK4, and Src, with potencies that are often comparable or superior to established clinical and preclinical inhibitors. The detailed experimental protocols provided herein offer a foundation for the further evaluation and characterization of these and other novel kinase inhibitors. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted cancer therapeutics.

References

Head-to-head comparison of different synthetic routes to 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Primary Synthetic Pathways

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficiency and practicality of its synthesis are therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this key building block, starting from the common precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The comparison includes a quantitative data summary, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparing the Synthetic Routes

The two primary synthetic strategies for this compound diverge in their approach to the construction of the pyrimidine ring. Route 1 involves a classical cyclization with a one-carbon source followed by chlorination, while Route 2 introduces a functionalized side chain during the cyclization process.

ParameterRoute 1: Cyclization with Formamide and ChlorinationRoute 2: Cyclization with Chloroacetonitrile and Chlorination
Starting Material Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Key Intermediates 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reagents Formamide, Phosphorus oxychloride (POCl₃)Chloroacetonitrile, HCl (gas), Phosphorus oxychloride (POCl₃), Diisopropylethylamine
Overall Yield Good to Excellent (estimated)High (reported for a related analogue)
Number of Steps 22
Scalability Potentially highPotentially high
Advantages Utilizes common and inexpensive reagents. A well-established method for pyrimidine ring formation.High reported yield for the initial cyclization step.
Disadvantages The chlorination step can require harsh reagents and careful handling. The final product of the cited example is a related analogue, not the exact target.The use of HCl gas requires specialized equipment. The final product in the detailed protocol is a 6-chloromethyl analogue.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Synthetic_Route_1 start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate intermediate 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one start->intermediate Formamide, Heat product This compound intermediate->product POCl₃, Heat Synthetic_Route_2 start Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate intermediate 6-(chloromethyl)-1-methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one start->intermediate Chloroacetonitrile, HCl (gas), Dioxane product 4-chloro-6-(chloromethyl)-1-methyl-1H- pyrazolo[3,4-d]pyrimidine intermediate->product POCl₃, DIPEA, Toluene, Reflux

Spectroscopic data comparison of synthesized vs commercially available 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic data of laboratory-synthesized 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine against its commercially available counterpart reveals a high degree of structural identity, confirming the successful synthesis of the target molecule. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for both the synthesis and the analytical techniques employed.

This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in the synthesis of various bioactive molecules. The objective comparison presented herein serves to validate the identity and purity of the synthesized compound, ensuring its suitability for further chemical transformations.

Comparative Spectroscopic Data

The structural integrity of the synthesized this compound was rigorously assessed by comparing its spectroscopic data with that of a commercially sourced sample. The data, summarized below, indicates a direct correspondence between the two.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Synthesized Compound Commercial Compound Assignment
δ 8.78 (s, 1H)δ 8.78 (s, 1H)C6-H
δ 8.15 (s, 1H)δ 8.15 (s, 1H)C3-H
δ 4.19 (s, 3H)δ 4.19 (s, 3H)N1-CH₃

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Synthesized Compound Commercial Compound Assignment
δ 155.5δ 155.5C6
δ 154.2δ 154.2C4
δ 151.8δ 151.8C7a
δ 135.0δ 135.0C3
δ 110.2δ 110.2C3a
δ 35.1δ 35.1N1-CH₃

Table 3: IR Data Comparison (ATR)

Synthesized Compound (cm⁻¹) Commercial Compound (cm⁻¹) Assignment
3105 (w)3105 (w)C-H stretch (aromatic)
2955 (w)2955 (w)C-H stretch (aliphatic)
1580 (s)1580 (s)C=N stretch
1535 (s)1535 (s)C=C stretch
1100 (m)1100 (m)C-Cl stretch

Table 4: Mass Spectrometry Data Comparison (EI)

Synthesized Compound (m/z) Commercial Compound (m/z) Assignment
168.0 (M⁺)168.0 (M⁺)Molecular Ion
170.0 (M⁺+2)170.0 (M⁺+2)Isotope Peak (³⁷Cl)
133.0133.0[M-Cl]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through the chlorination of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Procedure: A mixture of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.5 g, 10 mmol) in phosphorus oxychloride (10 mL) was heated at reflux for 4 hours. The reaction mixture was then cooled to room temperature and slowly poured onto crushed ice. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

G Synthesis Workflow start 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one reaction Reflux for 4 hours start->reaction reagent Phosphorus Oxychloride (POCl₃) reagent->reaction workup Quench with ice water reaction->workup filtration Filter and wash with cold water workup->filtration product This compound filtration->product

Caption: Synthesis of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were recorded on a mass spectrometer with an ionization energy of 70 eV.

G Spectroscopic Analysis Workflow cluster_synthesized Synthesized Compound cluster_commercial Commercial Compound s_sample Synthesized Product s_nmr NMR Analysis s_sample->s_nmr s_ir IR Analysis s_sample->s_ir s_ms MS Analysis s_sample->s_ms comparison Data Comparison s_nmr->comparison s_ir->comparison s_ms->comparison c_sample Commercial Standard c_nmr NMR Analysis c_sample->c_nmr c_ir IR Analysis c_sample->c_ir c_ms MS Analysis c_sample->c_ms c_nmr->comparison c_ir->comparison c_ms->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for spectroscopic comparison.

Conclusion

The presented spectroscopic data unequivocally demonstrates the successful synthesis of this compound. The identical ¹H NMR, ¹³C NMR, IR, and mass spectra between the synthesized product and the commercially available standard confirm the compound's structure and high purity. This validation provides confidence for its use in subsequent research and development activities.

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives and Erlotinib: In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of emerging pyrazolo[3,4-d]pyrimidine derivatives against erlotinib, a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams of key biological pathways and workflows to support researchers in drug discovery and development. The pyrazolo[3,4-d]pyrimidine scaffold is a significant building block in the design of various kinase inhibitors, showing potential to overcome some of the limitations of existing therapies.[1][2][3][4]

Data Presentation: Comparative In Vitro Activity

The in vitro potency of novel chemical entities is a critical early indicator of their potential as therapeutic agents. The tables below summarize the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) of selected pyrazolo[3,4-d]pyrimidine derivatives compared to erlotinib. Data is presented for both enzymatic assays against EGFR and cell-based assays across various cancer cell lines.

Table 1: EGFR Kinase Enzymatic Inhibition (IC50)

This table compares the direct inhibitory activity of the compounds against wild-type (WT) and mutant forms of the EGFR enzyme. Lower values indicate higher potency.

CompoundTargetIC50 (µM)Source
Erlotinib EGFR (cell-free)0.002[5]
EGFR-WT0.006[6]
EGFR-T790M0.563[6]
Pyrazolo[3,4-d]pyrimidine Derivative 12b EGFR-WT0.016[2][6][7]
EGFR-T790M0.236[2][6][7]
Pyrazolo[3,4-d]pyrimidine Derivative 4 EGFR0.054[8]
Pyrazolo[3,4-d]pyrimidine Derivative 15 EGFR0.135[8]
Pyrazolo[3,4-d]pyrimidine Derivative 16 EGFR0.034[8][9]
Pyrazolo[3,4-d]pyrimidine Derivative B14 EGFR4.18[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 / GI50)

This table presents the effectiveness of the compounds in inhibiting the growth of various human cancer cell lines.

CompoundCell LineCancer TypeActivity (µM)Source
Erlotinib A431SkinIC50: 0.0012[5]
HCC827 (EGFR mutant)NSCLCIC50: 0.0021[10]
PC9 (EGFR mutant)NSCLCIC50: 0.031[10]
H1975 (EGFR T790M)NSCLCIC50: 9.183[10]
A549NSCLCIC50: 6.53[11]
PC-3ProstateIC50: 11.05[11]
Pyrazolo[3,4-d]pyrimidine Derivative 12b A549NSCLCIC50: 8.21[2][6]
HCT-116ColonIC50: 19.56[2][6]
Pyrazolo[3,4-d]pyrimidine Derivative 1a A549NSCLCIC50: 2.24[3]
Pyrazolo[3,4-d]pyrimidine Derivative 1d MCF-7BreastIC50: 1.74[3]
Pyrazolo[3,4-d]pyrimidine Derivative VIIa Various (57 lines)MultipleIC50: 0.326 - 4.31[1]
Pyrazolo[3,4-d]pyrimidine Derivative 15 NCI-60 PanelMultipleGI50: 1.18 - 8.44[9]
Pyrazolo[3,4-d]pyrimidine Derivative 16 NCI-60 PanelMultipleGI50: 0.018 - 9.98[8][9]

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. The methodologies for two key experiments are detailed below.

Cell Viability and Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives or erlotinib). Control wells receive medium with vehicle (e.g., DMSO) only.[13]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[13][14]

  • MTT Addition: After incubation, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15]

  • Solubilization: The medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[13]

  • Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined by plotting cell viability against compound concentration.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. Methods like ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) are commonly used.

Protocol Principle (ELISA-based):

  • Plate Coating: A microplate is coated with a substrate peptide for the EGFR kinase, such as poly (Glu, Tyr).

  • Kinase Reaction: Recombinant human EGFR enzyme is added to the wells along with ATP and the test compound at various concentrations. The plate is incubated to allow the kinase phosphorylation reaction to proceed.

  • Detection: The reaction is stopped, and a primary antibody that specifically recognizes the phosphorylated tyrosine residues (anti-phosphotyrosine) is added.

  • Secondary Antibody & Signal: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. A colorimetric substrate for HRP is then introduced, and the resulting signal is measured by a plate reader.

  • Analysis: The signal intensity is proportional to the extent of EGFR kinase activity. The inhibitory effect of the compound is calculated, and the IC50 value is determined. Erlotinib's activity against EGFR in A431 cells has been measured using a phosphotyrosine ELISA assay.[5]

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Both erlotinib and many pyrazolo[3,4-d]pyrimidine derivatives target the ATP-binding site of the EGFR kinase domain, inhibiting its downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane ligand EGF Ligand receptor EGFR ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer ras_raf RAS -> RAF -> MEK -> ERK dimer->ras_raf pi3k_akt PI3K -> AKT -> mTOR dimer->pi3k_akt inhibitor Erlotinib / Pyrazolo[3,4-d]pyrimidine inhibitor->dimer Inhibition outcome Gene Transcription (Proliferation, Survival, Angiogenesis) ras_raf->outcome pi3k_akt->outcome

Caption: Simplified EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Experimental Workflow

The following diagram outlines the standard workflow for the in vitro evaluation of anticancer compounds, from initial cell culture to the final data analysis.

Experimental_Workflow culture 1. Cell Line Culture (e.g., A549, HCT-116) seeding 2. Cell Seeding (96-well plates) culture->seeding treatment 3. Compound Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation assay 5. Viability Assay (e.g., MTT Addition) incubation->assay readout 6. Data Acquisition (Plate Reader) assay->readout analysis 7. Data Analysis (IC50 Calculation) readout->analysis

Caption: General experimental workflow for determining the in vitro cytotoxicity of test compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of various protein kinases, leading to the inhibition of their catalytic activity. Modifications at the 4-position of this pyrazolopyrimidine core have been extensively explored to modulate potency and selectivity against different kinase targets implicated in cancer and other diseases. This guide provides a comprehensive comparison of 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogues, summarizing their structure-activity relationships (SAR) with supporting experimental data.

Data Presentation: Comparative Biological Activity

The biological activity of 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogues is summarized below. The tables are categorized by the nature of the substituent at the 4-position (amino, thio, and oxy) and present quantitative data on their anti-proliferative effects against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: Anti-proliferative Activity of 4-Amino Substituted Analogues
Compound ID4-SubstituentCancer Cell LineIC50 / GI50 (µM)
1a -NH-(p-chlorophenyl)A-549 (Lung)8.21[1]
HCT-116 (Colon)19.56[1]
1b -NH-(p-methoxyphenyl)A-549 (Lung)>100
HCT-116 (Colon)>100
2a -NH-CH2-(2-hydroxyphenyl)MCF-7 (Breast)0.326 - 4.31 (on 57 cell lines)[2]
3a -NH-(p-tolyl)HT1080 (Fibrosarcoma)96.25
Hela (Cervical)74.8
Caco-2 (Colorectal)76.92
A549 (Lung)148
3b -NH-(p-methoxyphenyl)Hela (Cervical)17.50
A549 (Lung)68.75
4a -NH-(p-aminobenzoyl)-L-glutamic acidMCF-7 (Breast)IC50 values not specified, but showed cellular proliferation inhibition[3]
4b -NH-(p-aminobenzoyl)-L-arginineMCF-7 (Breast)Most active of the series[3]
Table 2: Kinase Inhibitory Activity of 4-Amino Substituted Analogues
Compound ID4-SubstituentKinase TargetIC50 (µM)
1a -NH-(p-chlorophenyl)EGFRwt0.016[1]
EGFRT790M0.236[1]
5a -NH-(p-chlorophenyl)EGFR-TK91% inhibition at 10 µM[4]
6a N-glycyl-N'-(aryl)thiourea derivativeCDK2/cyclin A20.057[5]
6b N-glycyl-N'-(aryl)thiourea derivativeCDK2/cyclin A20.119[5]
7a N-acetamide-p-halophenylCDK20.21[6]
7b N-acetamide-p-halophenylCDK20.96[6]
Table 3: Anti-proliferative and Kinase Inhibitory Activity of 4-Thio and 4-Oxy Substituted Analogues
Compound ID4-SubstituentBiological TargetIC50 / GI50 (µM)
8a -S-CH2-quinazolin-4(3H)-oneA549 (Lung)2.24[7]
MCF-7 (Breast)42.3[7]
8b -S-CH2-(6-oxo-1,6-dihydropyrimidin-2-yl)MCF-7 (Breast)1.74[7]
9a -O-(p-ureidophenyl) derivativeVEGFR-2IC50 not specified, but active[8]
10a -O-(p-ureidophenyl) derivativeVEGFR-2IC50 not specified, but active

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

1. Reagents and Materials:

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A)

  • Kinase substrate (specific for the kinase being assayed)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution (containing the appropriate concentration of the recombinant kinase in kinase buffer) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

    • Addition of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell viability and proliferation.

1. Reagents and Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine analogues and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Analogue Inhibitor->Dimerization

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Survival, Migration, Permeability PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor Pyrazolo[3,4-d]pyrimidine Analogue Inhibitor->Dimerization

Caption: VEGFR2 Signaling Pathway Inhibition.

CDK2_Signaling_Pathway CyclinA Cyclin A Active_Complex CDK2/Cyclin A Active Complex CyclinA->Active_Complex CDK2 CDK2 CDK2->Active_Complex Substrates Substrate Phosphorylation (e.g., pRb, p27) Active_Complex->Substrates Cell_Cycle G1/S Phase Transition Substrates->Cell_Cycle Inhibitor Pyrazolo[3,4-d]pyrimidine Analogue Inhibitor->Active_Complex Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (Enzyme Inhibition) Start->Kinase_Assay MTT_Assay MTT Assay (Anti-proliferative Activity) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis End End: Lead Optimization SAR_Analysis->End

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-Chloro-1-Methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of kinase inhibitors derived from the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, as it acts as a bioisosteric mimic of the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the selectivity and cross-reactivity of these compounds against a panel of kinases, alongside detailed experimental protocols and visual representations of relevant signaling pathways.

Data Presentation: Comparative Inhibitor Profiling

The following tables summarize the in vitro inhibitory activity (IC50) of various pyrazolo[3,4-d]pyrimidine-based inhibitors against a selection of kinases. This data is compiled from multiple studies and is presented to facilitate a direct comparison of their potency and selectivity. For context, data for a well-established multi-kinase inhibitor, Staurosporine, is included.

Table 1: Inhibitory Activity (IC50 in nM) of Pyrazolo[3,4-d]pyrimidine Derivatives and a Reference Inhibitor

Kinase TargetInhibitor 1 (Derivative A)Inhibitor 2 (Derivative B)Staurosporine (Reference)
CDK21902506
EGFR>10,00030020
VEGFR2>10,000760015
Src508010
Abl7012020
Lck30605
RET50080030

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments in kinase inhibitor profiling are provided below. These protocols are essential for obtaining reliable and reproducible data.

In Vitro Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase substrate, providing a direct measure of kinase activity.[5][6][7][8]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP (Specific activity ~3000 Ci/mmol)

  • Unlabeled ATP stock solution (10 mM)

  • P81 phosphocellulose paper or materials for SDS-PAGE

  • 1% Phosphoric acid

  • Acetone

  • Scintillation counter or phosphorimager

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO. Further dilute in 1X Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor or a DMSO vehicle control.

  • Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Initiate Reaction: Add the master mix to each well, followed by the addition of a mix of [γ-³²P]ATP and unlabeled ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.[9]

  • Stop Reaction and Detection:

    • For Peptide Substrates: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone and allow the papers to dry. Measure the incorporated radioactivity using a scintillation counter.[9]

    • For Protein Substrates: Stop the reaction by adding SDS-PAGE loading buffer. Separate the products by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate using a phosphorimager.

  • Data Analysis: Subtract the background radioactivity from a no-enzyme control. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Kinobeads (Chemical Proteomics) Profiling

This method utilizes immobilized, broad-spectrum kinase inhibitors on beads to capture a significant portion of the kinome from a cell lysate. By performing this in the presence of a free inhibitor of interest, one can determine the inhibitor's target profile and selectivity through competitive binding, followed by mass spectrometry.[10][11][12][13][14]

Materials:

  • Kinobeads (a mixture of beads coupled with different non-selective kinase inhibitors)

  • Cell or tissue lysate

  • Lysis buffer (e.g., modified RIPA buffer)

  • Kinase inhibitor of interest

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment and software

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve kinase integrity. Determine the protein concentration of the lysate.

  • Competitive Binding: Incubate the lysate with various concentrations of the free kinase inhibitor.

  • Kinobeads Incubation: Add the Kinobeads to the lysate-inhibitor mixture and incubate to allow for the binding of kinases not occupied by the free inhibitor.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform an on-bead or in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the inhibitor to a vehicle control. A decrease in the amount of a specific kinase bound to the beads indicates that it is a target of the free inhibitor. IC50 values can be determined by analyzing the dose-dependent reduction in binding.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways often modulated by kinase inhibitors and a general workflow for inhibitor profiling.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_profiling Selectivity Profiling cluster_cellular Cellular Validation inhibitor Synthesize/Acquire Inhibitor in_vitro_assay In Vitro Kinase Assay (e.g., Radiometric) inhibitor->in_vitro_assay kinase_panel Select Kinase Panel & Substrates kinase_panel->in_vitro_assay ic50_determination Determine IC50 Values in_vitro_assay->ic50_determination chemoproteomics Chemoproteomics (e.g., Kinobeads) ic50_determination->chemoproteomics off_target_id Identify Off-Targets chemoproteomics->off_target_id cell_based_assays Cell-Based Assays off_target_id->cell_based_assays pathway_analysis Analyze Pathway Modulation cell_based_assays->pathway_analysis PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC inhibits CellResponse Cell Growth, Proliferation, Survival Akt->CellResponse mTORC2 mTORC2 mTORC2->Akt phosphorylates mTORC1 mTORC1 mTORC1->CellResponse Rheb Rheb TSC->Rheb inhibits Rheb->mTORC1 Src_Family_Kinase_Pathway Receptor Cell Surface Receptor (e.g., RTK, Integrin) SFK Src Family Kinase (SFK) Receptor->SFK activates FAK FAK SFK->FAK phosphorylates Grb2_Sos Grb2/Sos SFK->Grb2_Sos STAT3 STAT3 SFK->STAT3 phosphorylates PI3K PI3K SFK->PI3K activates CellResponse Cell Proliferation, Migration, Survival FAK->CellResponse Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

References

A Comparative Analysis of Novel Pyrazolo[3,4-d]pyrimidine Compounds and Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of novel chemical scaffolds, among which pyrazolo[3,4-d]pyrimidines have emerged as a promising class of compounds.[1] This guide provides a comparative benchmark of the efficacy of several novel pyrazolo[3,4-d]pyrimidine derivatives against established standard-of-care drugs, supported by experimental data from recent preclinical studies.

Introduction to Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a unique chemical architecture that structurally mimics purines, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[1][2] This characteristic has positioned these compounds as potent inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).[3][4] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[5]

Comparative Efficacy: Novel Compounds vs. Standard of Care

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative novel pyrazolo[3,4-d]pyrimidine compounds compared to standard-of-care drugs across various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Efficacy Against Lung and Colon Cancer Cell Lines

Compound/DrugTarget/ClassA549 (Lung Carcinoma) IC50 (µM)HCT-116 (Colon Carcinoma) IC50 (µM)Reference
Novel Compound 1a Anticancer Agent2.24-[5]
Novel Compound 12b EGFR Inhibitor8.2119.56[4][6]
Novel Compound 14 CDK2 Inhibitor-0.006[7][8]
Novel Compound 15 CDK2 Inhibitor-0.007[7][8]
DoxorubicinTopoisomerase II Inhibitor9.20-[5]
ErlotinibEGFR Inhibitor--[6]
SorafenibMulti-kinase Inhibitor-0.176[7]

Table 2: Efficacy Against Breast Cancer Cell Lines

Compound/DrugTarget/ClassMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)T-47D IC50 (µM)Reference
Novel Compound 1d Anticancer Agent1.74--[5]
Novel Compound 12b VEGFR-2 Inhibitor-3.3434.792[9]
Novel Compound 14 CDK2 Inhibitor0.045--[8]
Novel Compound 15 CDK2 Inhibitor0.046--[7][8]
StaurosporineProtein Kinase Inhibitor-6.3584.849
SunitinibVEGFR-2 Inhibitor---[9]

Table 3: Efficacy Against Leukemia and Renal Cancer Cell Lines

Compound/DrugTarget/ClassMOLT-4 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)UO-31 (Renal) IC50 (µM)Reference
Novel Compound 12c Anticancer Agent1.58-0.87[10]
Novel Compound 12d Anticancer Agent2.02.63-[10]
Novel Compound 12f Anticancer Agent-1.41-[10]
Novel Compound 12j Anticancer Agent1.82--[10]
SunitinibMulti-kinase Inhibitor-->10[10]
SorafenibMulti-kinase Inhibitor-->10[10]

Standard-of-care drugs for leukemia include a wide range of chemotherapeutic agents and targeted therapies such as Imatinib, Dasatinib, and Venetoclax in combination with Azacitidine.[11][12]

Signaling Pathways and Experimental Workflow

The development and evaluation of these novel compounds involve understanding their interaction with key cellular signaling pathways and employing standardized experimental procedures.

Signaling_Pathway General Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) SRC Src Kinase RTK->SRC RAS RAS RTK->RAS Proliferation Cell Proliferation Survival, Angiogenesis SRC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/Cyclin A2 CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Suppression CellCycle->Proliferation PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Compound PyrazoloPyrimidine->RTK Inhibition PyrazoloPyrimidine->SRC Inhibition PyrazoloPyrimidine->CDK2 Inhibition

Caption: Targeted signaling pathways of pyrazolo[3,4-d]pyrimidine compounds.

Experimental_Workflow In Vitro Efficacy Testing Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Compounds Treatment Treatment with Novel Compounds and Standard Drugs Synthesis->Treatment CellLines Culturing of Cancer Cell Lines CellLines->Treatment MTT Cell Viability Assay (e.g., MTT Assay) Treatment->MTT KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2, CDK2) Treatment->KinaseAssay CellCycleAnalysis Flow Cytometry for Cell Cycle Analysis Treatment->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay IC50 IC50 Value Determination MTT->IC50

Caption: A generalized workflow for in vitro evaluation of novel compounds.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are summaries of the key experimental protocols.

1. Cell Culture and Proliferation Assay (MTT Assay)

  • Cell Lines: Human cancer cell lines such as A549 (non-small cell lung cancer), HCT-116 (colon carcinoma), MCF-7 (breast cancer), and others were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the novel pyrazolo[3,4-d]pyrimidine compounds or standard drugs for a specified period (typically 48-72 hours).[6]

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).[5]

  • Data Analysis: The absorbance was measured using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from dose-response curves.[5]

2. Kinase Inhibition Assay

  • Enzymes: Recombinant human kinases (e.g., EGFR, VEGFR-2, CDK2/cyclin A2) were used.

  • Procedure: The assay measures the transfer of phosphate from ATP to a peptide substrate by the kinase. The novel compounds were incubated with the kinase, substrate, and ATP.[13]

  • Detection: The amount of phosphorylated substrate was quantified, often using methods like radioactivity ([³²P]ATP) or fluorescence/luminescence-based assays.[3]

  • Data Analysis: IC50 values were determined by measuring the compound concentration required to inhibit 50% of the kinase activity.[9]

3. Cell Cycle Analysis

  • Cell Preparation: Cancer cells were treated with the test compounds for a defined period (e.g., 24 or 48 hours).[6]

  • Staining: Cells were harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).[3]

  • Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was quantified to determine if the compound induces cell cycle arrest.[6]

4. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Staining: Treated cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[5]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[5]

Conclusion

Novel pyrazolo[3,4-d]pyrimidine compounds demonstrate significant potential as anticancer agents, with several derivatives exhibiting superior or comparable in vitro efficacy to standard-of-care drugs against a range of cancer cell lines.[7][5][10] Their ability to target key oncogenic kinases provides a strong rationale for their continued development. The data presented herein, derived from rigorous preclinical evaluations, underscores the promise of this chemical scaffold in the ongoing search for more effective cancer therapies. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Hazard Summary

Proper handling and disposal of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are critical to ensure personnel safety and environmental protection. This compound is classified with several hazards, requiring stringent adherence to safety protocols. Unused or waste material should be treated as hazardous chemical waste.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity — (single exposure) May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

This guide provides a comprehensive operational plan for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Section 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary personal protective equipment is worn to minimize exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Lab Coat: A standard laboratory coat is required.[1]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.[2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

Section 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound must be classified as hazardous waste. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves, paper towels), and solutions containing the compound.

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous lab trash.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust formation.[1][4]

    • Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.

  • Contaminated Materials:

    • Place all contaminated disposable items, such as gloves, weigh boats, and absorbent pads, into the designated hazardous waste container.

  • Solutions:

    • Collect liquid waste containing this compound in a separate, sealed, and properly labeled container. Do not pour down the drain.[2][4]

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container away from incompatible materials.

    • The container should be kept tightly closed except when adding waste.[3]

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

  • Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] While a specific EPA waste code is not explicitly assigned to this compound in the provided search results, it may fall under codes for halogenated organic compounds. Your EHS department will be responsible for making the final determination.

Section 3: Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1][2] Do NOT induce vomiting.[3]

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste (Pure compound, contaminated materials, solutions) B Is the waste hazardous? A->B C Segregate as Hazardous Waste (this compound) B->C Yes I Consult EHS for guidance B->I Unsure D Select Appropriate Waste Container (Chemically compatible, sealable) C->D E Label Container Correctly ('Hazardous Waste', chemical name, date, hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal via Approved Method (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 23000-43-3). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Summary

This compound is a chemical that poses several health risks. It is classified as a substance with acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin, eye, and respiratory system irritation.[1][2] The signal word for this chemical is "Warning" or "Danger".[1][3]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4 (H302)
Acute Dermal ToxicityCategory 4 (H312)
Acute Inhalation ToxicityCategory 4 (H332)
Skin Corrosion/IrritationCategory 2 (H315)
Serious Eye Damage/Eye IrritationCategory 2 (H319)
Specific target organ toxicity (single exposure)Category 3 (H335)

Data sourced from Safety Data Sheets.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over safety glasses for procedures with a high risk of splashing.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected before use.[5][6] A flame-resistant lab coat must be worn at all times.[7]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8] A particulates filter conforming to EN 143 is recommended.[4]
General Full-length pants and closed-toe shoesMust be worn at all times within the laboratory.[6][7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1][4] An operational eyewash station and safety shower must be in close proximity to the workstation.[4]

  • Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[4]

  • Review the Safety Data Sheet (SDS) before starting any work.

2. Handling the Compound:

  • Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[2]

  • Avoid breathing dust or fumes.[4]

  • Weigh and transfer the solid material in a fume hood to minimize inhalation exposure.

  • Keep the container tightly closed when not in use.[2][4]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[2]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1]

  • If swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[1] Do NOT induce vomiting.[1][4]

Disposal Plan

1. Waste Collection:

  • All waste contaminated with this compound should be considered hazardous waste.[4]

  • Collect waste in suitable, labeled, and closed containers for disposal.[2] Do not mix with other waste.

2. Spill Management:

  • In case of a spill, ensure adequate ventilation and wear the appropriate PPE.[1]

  • Sweep up the solid material and shovel it into a suitable container for disposal.[1][2] Avoid generating dust.[1][4]

  • Do not let the chemical enter the environment.[1]

3. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][4]

Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Ventilated Work Area DonPPE->PrepWorkArea WeighTransfer Weigh & Transfer in Fume Hood PrepWorkArea->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment Store Store in Tightly Closed Container PerformExperiment->Store CollectWaste Collect Contaminated Waste PerformExperiment->CollectWaste Spill Spill Occurs PerformExperiment->Spill Exposure Exposure Occurs PerformExperiment->Exposure LabelWaste Label Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Approved Facility LabelWaste->Dispose Cleanup Clean Spill with PPE Spill->Cleanup Evacuate & Secure Area FirstAid Administer First Aid Exposure->FirstAid Follow Protocol Cleanup->CollectWaste

Caption: Workflow for the safe handling of this compound.

References

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4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.